Oleyl palmitamide

Catalog No.
S1516762
CAS No.
16260-09-6
M.F
C34H67NO
M. Wt
505.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleyl palmitamide

CAS Number

16260-09-6

Product Name

Oleyl palmitamide

IUPAC Name

N-[(Z)-octadec-9-enyl]hexadecanamide

Molecular Formula

C34H67NO

Molecular Weight

505.9 g/mol

InChI

InChI=1S/C34H67NO/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-35-34(36)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3,(H,35,36)/b18-17-

InChI Key

VMRGZRVLZQSNHC-ZCXUNETKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCC/C=C\CCCCCCCC

The exact mass of the compound Oleyl palmitamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Opacifying; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Industrial Applications and Properties

Author: Smolecule Technical Support Team. Date: February 2026

In polymer science, oleyl palmitamide is valued for its performance as a migrating slip additive [1].

  • Function: It migrates to the surface of plastics (like polyolefins) to reduce the coefficient of friction (COF) between film layers or between the film and processing equipment [1].
  • Typical Use Cases: Used in the production of multilayer flexible packaging, where it facilitates high-speed processing and improves the final product's handling [1].
  • Performance Profile: Compared to primary amides like erucamide or oleamide, this compound has slower migration speed but offers excellent thermal stability [1]. This makes it particularly suitable for applications involving complex multilayer structures or higher processing temperatures [1].

The following table compares it with other common slip agents:

Additive Amide Type Migration Speed Thermal Stability Typical Use Case
This compound (OP) Secondary Slow (+++) Excellent (+++) Multilayer films [1]
Erucamide (E) Primary Fast (++) Good (++) General-purpose slip [1]
Oleamide (O) Primary Very Fast (+++) Poor (+) Fast-blooming slip [1]
Stearyl Erucamide (SE) Secondary Slow (+++) Excellent (+++) Multilayer films [1]

Biological Context and Research

This compound belongs to the fatty acid amide family, a class of lipids that includes several endogenous signaling molecules with documented biological activity [2] [3].

  • Structural Relationship to Bioactive Lipids: This family includes the N-acylethanolamines (NAEs) such as:

    • Anandamide (AEA): An endocannabinoid that acts as an endogenous ligand for the CB1 and CB2 cannabinoid receptors and the TRPV1 ion channel [2].
    • Palmitoyl ethanolamide (PEA): An anti-inflammatory compound that activates the peroxisome proliferator-activated receptor-alpha (PPAR-α) [2].
    • Oleamide: A primary fatty acid amide known to induce sleep and modulate receptors including 5-HT (serotonin) receptors [4].
  • Biosynthesis and Degradation: While the specific pathways for this compound are not detailed in the available literature, the biosynthesis of many fatty acid amides often involves N-acyltransferases [3]. Their degradation is frequently mediated by enzymes like fatty acid amide hydrolase (FAAH), which also breaks down anandamide and oleamide [2] [4].

The diagram below illustrates the general relationship between fatty acid amide precursors and their bioactive products, a pathway relevant to this class of compounds.

fatty_acid_amide_pathway Phospholipid_PE Phospholipid & Phosphatidylethanolamine (PE) NAPE N-Acyl Phosphatidylethanolamine (NAPE) Phospholipid_PE->NAPE Calcium-dependent transacylase NAE N-Acylethanolamine (NAE) e.g., Anandamide, PEA NAPE->NAE Phospholipase D (NAPE-PLD) PFAM Primary Fatty Acid Amide (PFAM) e.g., Oleamide NAE->PFAM Potential conversion

General biosynthetic pathway for fatty acid amide signaling molecules.

Analytical Methods for Characterization

Research into the "fatty acid amidome" (the complete set of fatty acid amides in a biological system) relies on precise synthesis and analytical techniques.

  • Chemical Synthesis: this compound and related standards can be synthesized via condensation of a fatty acid chloride (e.g., palmitoyl chloride) with the appropriate amine (e.g., oleyl amine) in the presence of a base like triethylamine [3].
  • Identification and Quantification: The standard methodology involves:
    • Using synthetically pure compounds as reference standards.
    • Liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC/QTOF-MS) for sensitive separation, detection, and accurate mass measurement [3].
    • Supporting structural analysis by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) [3].

Key Takeaways for Researchers

For the drug development audience, the significance of this compound can be summarized as follows:

  • Primary Use: It is predominantly an industrial polymer additive with well-characterized physical properties for enhancing material performance [1].
  • Biological Significance: Its primary research interest lies in its structural class. It is one of many fatty acid amides, a family that contains several important endocannabinoid-like and neuroactive signaling lipids, such as anandamide and oleamide [2] [4] [3].
  • Research Gap: The available scientific literature does not describe significant intrinsic pharmacological activity or a known endogenous signaling role for this compound itself, in contrast to its well-studied relatives.

References

fatty acid amide family lipids

Author: Smolecule Technical Support Team. Date: February 2026

The Central Role of FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that acts as the principal regulator of fatty acid amide signaling levels. By hydrolyzing compounds like AEA, it terminates their activity [1] [2]. Inhibiting FAAH offers a targeted therapeutic strategy: it elevates endocannabinoid "tone" locally where these lipids are being produced, providing beneficial effects like analgesia and anti-inflammation without the widespread psychoactive side effects of direct cannabinoid receptor agonists [1].

G A Neuronal Stimulus (Ca²⁺ Influx) B Membrane Phospholipid Precursors (NAPEs) A->B C Biosynthetic Enzymes B->C D Fatty Acid Amides (e.g., AEA, OEA, PEA) C->D E Release & Signaling via CB1, PPAR-α, etc. D->E F FAAH Enzyme E->F Cellular Uptake G Enzymatic Hydrolysis (Inactivation) F->G H Inactive Metabolites (e.g., Arachidonic Acid) G->H I FAAH Inhibitor I->F Inhibits

Figure 1: FAAH regulates fatty acid amide signaling. FAAH inhibitors increase signaling by blocking inactivation. [1] [3]

FAAH Inhibitors in Drug Development

The pursuit of FAAH inhibitors has been a significant area of pharmaceutical research. The table below outlines key inhibitors that have progressed to clinical stages.

Inhibitor Name Mechanism Type Highest Phase Reported Key Clinical Findings/Status

| PF-04457845 (Redafamdastat) [2] [4] | Irreversible | Phase II | Well tolerated, but failed to demonstrate efficacy in osteoarthritic pain despite maximal FAAH inhibition [2] [5]. | | V-158866 [4] [5] | Reversible | Phase I | Well tolerated with linear pharmacokinetics; showed dose-dependent increases in plasma endocannabinoids [5]. | | JNJ-42165279 [2] | - | Phase II | Trials for anxiety and depression were suspended as a precaution after the BIA 10-2474 incident [2]. | | SSR-411298 [2] | - | Phase II | Well tolerated but showed insufficient efficacy for depression; later trialed for cancer pain [2]. | | BIA 10-2474 [2] | - | Phase I | Development halted after a serious adverse event in a clinical trial caused severe neurological damage [2]. |

Key Experimental Protocols

For researchers, assessing FAAH activity and inhibitor efficacy is crucial. Here are methodologies centered on the V158866 Phase I study [5]:

  • Pharmacodynamic Assessment: The primary measure of target engagement for FAAH inhibitors is the elevation of plasma endocannabinoid levels. In the clinical study, venous blood samples were collected into lithium-heparin tubes at serial time points pre- and post-dose. After centrifugation, plasma was stored for analysis via LC-MS/MS to quantify concentrations of AEA and other fatty acid amides [5].
  • In Vitro Selectivity Assessment: A critical technique for profiling FAAH inhibitors is Activity-Based Protein Profiling (ABPP) using chemical probes. This method allows for the direct assessment of inhibitor selectivity across the serine hydrolase family in complex proteomes, helping to identify potential off-target effects [1].

A Guide to Key Assays

To functionally characterize FAAH and its inhibitors, researchers can employ the following assays:

  • FAAH Activity Assay: Use recombinant FAAH (e.g., expressed in E. coli) [1] with a labeled substrate like anandamide. Monitor the production of arachidonic acid and ethanolamine by LC-MS/MS or a fluorescent assay. Test inhibitors alongside.
  • Cellular Uptake and Hydrolsis Assay: Treat cultured neuronal or other relevant cells with AEA. Measure extracellular and intracellular levels of AEA and its metabolites over time using LC-MS/MS to model the complete inactivation process [3].
  • In Vivo Efficacy Models: FAAH inhibitors are typically tested in well-established rodent models. Common tests include the hot plate test and formalin test for nociception (pain), and models of anxiety or depression. Compare phenotypes of inhibitor-treated animals, FAAH knockout mice (which show reduced pain sensation), and controls [1] [2].

References

Oleyl Palmitamide: Synthetic vs. Natural Origin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings regarding its origin and contrast with related biological compounds:

Aspect Description
Reported Origin Synthetically manufactured; no evidence of endogenous production in living organisms [1] [2] [3].
Primary Applications Used as an ingredient in cosmetics (emollient), pharmaceuticals (drug delivery), lubricants, and agricultural formulations [1] [2].
Chemical Family Fatty acid amide (Synthetic).
Contrast with Natural Fatty Acid Amides Naturally occurring fatty acid amides (palmitoylethanolamide/PEA and anandamide) are produced in mammalian tissues and function as crucial signaling molecules [4] [5].

Experimental Approaches for Related Compounds

While oleyl palmitamide itself is synthetic, researchers study the biological activity and transdermal delivery of structurally similar fatty acid amides using advanced models and techniques.

Transdermal Permeation Studies

For assessing skin penetration of compounds like the related palmitoylethanolamide (PEA), researchers use Franz diffusion cells with various membrane models [6]:

  • Gold Standard: Excised human skin, though it has limited availability and can show variability.
  • Common Alternative: Porcine (pig) skin, due to its structural similarity to human skin.
  • Artificial Models: Synthetic membranes (e.g., Strat-M) or cultured human skin models (e.g., EpiDerm), which offer more reproducibility and fewer ethical concerns.

A typical experimental workflow for these studies is standardized [6] and can be visualized as follows:

G start Study Design mem_select Membrane Selection (Human, Porcine, or Artificial) start->mem_select integrity_test Integrity Test (TEWL, TEER, or Tritiated Water) mem_select->integrity_test cell_setup Franz Cell Setup integrity_test->cell_setup receptor Receptor Medium (Maintain Sink Condition) cell_setup->receptor sampling Sample Collection (≥5 Time Points) receptor->sampling analysis Sample Analysis (HPLC or LC-MS) sampling->analysis

Experimental workflow for transdermal permeation studies [6]

Protocol for PEA-Loaded Elastic Nano-Liposomes (PEA-ENL)

[4] provides a detailed methodology for creating a delivery system for palmitoylethanolamide (PEA), which illustrates the techniques used for enhancing the bioavailability of similar amides:

  • Formulation: The PEA-ENL was prepared with hydrogenated lecithin, cholesterol, and cetyl-PG hydroxyethyl palmitamide in a molar ratio mimicking skin lipids.
  • Preparation: The mixture was stirred at 60°C and homogenized at 800 bar using a high-pressure homogenizer. The process was repeated three times to achieve nano-sized particles.
  • Purification: Unencapsulated PEA was removed via ultrafiltration.
  • Characterization: Particle size and polydispersity index were measured using Dynamic Light Scattering (DLS), and morphology was observed via Transmission Electron Microscopy (TEM). Encapsulation efficiency was determined using High-Performance Liquid Chromatography (HPLC).

Interpretation Guide for Researchers

  • For Synthesis and Application Work: Focus on industrial literature and patents [1] [3] that detail production methods like the amidation of oleyl primary amine with palmitic acid.
  • For Biological Pathway Studies: Investigate naturally occurring fatty acid amides like palmitoylethanolamide (PEA) [4] or anandamide [5], which have well-defined roles in endocannabinoid systems, inflammation, and pain pathways.
  • For Transdermal Delivery Research: Utilize protocols for synthetic membranes or cultured skin models [6] which provide reproducible data for compound permeation, avoiding the variability of biological skin.

References

Chemical Identification of N-Oleylpalmitamide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of N-oleylpalmitamide as found in chemical databases.

Property Type Value
CAS Number 16260-09-6 [1] [2]
EINECS Number 240-367-6 [1] [2]
Systematic Name N-[(9Z)-9-Octadecen-1-yl]hexadecanamide [1] [2]
Molecular Formula C₃₄H₆₇NO [1] [2]
Average Mass 505.916 Da [1] [2]
XLogP3 14.80 (estimated) [2]
Water Solubility 3.924e-010 mg/L @ 25 °C (estimated) [2]
Category Opacifying agent, viscosity controlling agent [2]
Occurrence Not found in nature [2]

Limitations in Current Research

The available data has significant limitations for drug development purposes:

  • Lack of Biological Data: The search results contain no specific information on the biological effects, pharmacological activity, toxicology, or therapeutic potential of N-oleylpalmitamide itself [2].
  • Focus on Structural Analogues: Much of the relevant literature discusses similar lipid amides, particularly palmitoylethanolamide (PEA), which has documented anti-inflammatory and neuroprotective effects [3] [4]. However, PEA is a different molecule (lacking the oleyl group) and its data cannot be directly applied to N-oleylpalmitamide.
  • No Experimental Protocols: The detailed methodologies requested, such as assays for potency or metabolic stability, were not located for this specific compound.

Suggested Research Pathways

To build a foundational understanding of N-oleylpalmitamide, you could consider the following investigative approaches, which are common in lipid research:

G Start Start: N-oleylpalmitamide A1 In vitro Assays Start->A1 A2 Metabolite Identification Start->A2 A3 Target Identification Start->A3 B1 Cell viability assays (e.g., MTT) A1->B1 C1 Anti-inflammatory Cytokine profiling A1->C1 B2 LC-MS/GC-MS Analysis [5] [6] [7] A2->B2 C2 Identify enzymes (e.g., FAAH, PAA [4] [8]) A2->C2 B3 PPAR-α, CB1/CB2, TRPV1 binding (c.f. PEA pathways [4]) A3->B3 C3 Functional cellular assays (e.g., calcium flux) A3->C3

How to Proceed

Given the limited public research, generating original data may be necessary:

  • Source the Compound: Suppliers like BOC Sciences and American International Chemicals (AIC) list N-oleylpalmitamide, which can be acquired for experimental work [2].
  • Conduct Targeted Studies: Begin with the proposed research pathways, prioritizing cytotoxicity screening and metabolic stability assays using the GC-MS/LC-MS methodologies referenced [5] [7].
  • Explore Related Compounds: Research on Fatty Acid Amide Hydrolase (FAAH) and the broader family of fatty acid amides may provide valuable context for hypothesizing its activity and metabolic fate [8].

References

Catalyst Preparation and Synthesis Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key steps for preparing the catalyst and synthesizing oleyl palmitamide as described in the patent [1].

Step Component/Parameter Details Quantity / Conditions
1. Catalyst Preparation Support Material Silica Gel 30-40 parts by weight
Active Component Trisodium Phosphate 5-15 parts by weight
Solvent Deionized Water Amount for dissolution and spraying
Process Mix trisodium phosphate solution with silica gel, dry at 105-120°C for 8-12h, then activate at 450-550°C for 4-6h.
2. Synthesis Reaction Reactor Four-neck flask equipped with stirrer, thermometer, and nitrogen inlet. -
Reactant A Palmitic Acid 40-60 parts by weight
Reactant B Oleyl Primary Amine 40-60 parts by weight
Catalyst Prepared silica gel-supported trisodium phosphate 0.5-1.5 parts by weight
Conditions Temperature: 150-250°C; Time: 4-8 hours; Atmosphere: Nitrogen.
3. Product Purification Process Post-reaction, the crude product is hot filtered to separate the catalyst, then cooled and crystallized. -

The workflow below illustrates the core steps of this synthesis method, from catalyst preparation to the final purified product.

G start Start Synthesis cat_prep Catalyst Preparation start->cat_prep mix_support Mix Trisodium Phosphate Solution with Silica Gel cat_prep->mix_support dry Dry at 105-120°C for 8-12 hours mix_support->dry activate Activate at 450-550°C for 4-6 hours dry->activate reactor_setup Reactor Setup (Nitrogen Atmosphere) activate->reactor_setup add_reactants Add Palmitic Acid, Oleyl Primary Amine, and Catalyst reactor_setup->add_reactants react React at 150-250°C for 4-8 hours with stirring add_reactants->react hot_filter Hot Filtration to Separate Catalyst react->hot_filter cool_crystallize Cool and Crystallize hot_filter->cool_crystallize final_product Obtain this compound cool_crystallize->final_product

Synthesis workflow for this compound [1]

Key Features of the Method

This patented synthesis method has several notable technical features:

  • Heterogeneous Catalysis: The use of a solid, reusable silica gel-supported trisodium phosphate catalyst is a key feature of this method [1]. This can simplify product separation and potentially minimize waste compared to homogeneous acid catalysts.
  • Solvent-Free Process: The reaction is performed without a solvent, which aligns with greener chemistry principles by reducing volatile organic compound emissions and simplifying the purification process [1].
  • Product Purity: The patent states that this method yields a high-purity product without the need for further purification like column chromatography, which is a significant advantage for industrial production [1].

References

Comprehensive Technical Guide: Primary Fatty Acid Amides as Signaling Lipids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Primary Fatty Acid Amides as Signaling Lipids

Primary fatty acid amides (PFAMs) represent a significant class of endogenous signaling lipids that have emerged as crucial modulators of physiological processes in mammalian systems. These compounds are characterized by their simple chemical structure consisting of a fatty acid backbone linked to an amide functional group. The discovery of PFAMs as biologically active molecules dates back to 1989 with the identification of several PFAMs, including palmitamide, palmitoleamide, oleamide, elaidamide, and linoleamide in luteal phase plasma [1]. However, interest in this class of compounds intensified dramatically with the discovery that oleamide accumulates in the cerebrospinal fluid of sleep-deprived cats and induces physiological sleep when administered to rats [1].

The PFAM family encompasses a range of molecules differentiated by their fatty acid chain length, saturation state, and geometric configuration. These compounds are broadly categorized as fatty acid primary amides (FAPAs), which contain the functional group RC(O)NH₂, distinguishing them from other fatty acid amide classes such as the N-acylethanolamines (e.g., anandamide) [2]. What makes PFAMs particularly intriguing from a signaling perspective is their ability to modulate numerous physiological processes—including sleep, locomotion, angiogenesis, vasodilatation, gap junction communication, pain perception, and inflammation—through interactions with specific molecular targets [1] [3] [4].

The endogenous nature of these compounds, combined with their potent bioactivities, has positioned PFAMs as an important focus for research into novel therapeutic interventions for neurological disorders, inflammatory conditions, and metabolic diseases. This technical review comprehensively examines the current state of knowledge regarding PFAM signaling lipids, with particular emphasis on their chemical properties, biological functions, biosynthetic pathways, analytical methodologies, and therapeutic potential for drug development.

Classification and Chemical Properties

Structural Characteristics and Nomenclature

Primary fatty acid amides exhibit a direct amide linkage between the carboxyl group of a fatty acid and ammonia, resulting in the general chemical structure R-C(O)NH₂, where R represents an aliphatic hydrocarbon chain typically ranging from 14 to 22 carbon atoms [2]. The systematic nomenclature for these compounds derives from the corresponding fatty acid, where the "-ic acid" suffix is replaced with "-amide." For instance, the PFAM derived from palmitic acid (hexadecanoic acid) is designated as palmitamide or hexadecanamide [5]. Similarly, oleic acid gives rise to oleamide (9-octadecenamide), and linoleic acid produces linoleamide (9,12-octadecadienamide) [6].

The structural diversity within the PFAM class arises primarily from variations in the aliphatic chain, including differences in chain length, degree of unsaturation, and geometric configuration of double bonds. These structural variations profoundly influence the physicochemical properties and biological activities of PFAMs. For example, oleamide features a monounsaturated cis-9 double bond, while its trans-isomer is known as elaidamide [1]. The presence and position of double bonds significantly affect the melting points, solubility, and membrane interactions of these compounds.

Physicochemical Properties

The physicochemical properties of PFAMs are characterized by high lipophilicity and low aqueous solubility, which dictate their behavior in biological systems and analytical methodologies. For instance, palmitamide (C16:0) has an exact mass of 255.256214 g/mol and a calculated logP of 4.95, indicating high hydrophobicity [5]. The compound contains 18 heavy atoms, no aromatic rings, and 14 rotatable bonds, contributing to significant molecular flexibility [5]. Its van der Waals molecular volume is approximately 302.51 ų, and it possesses a topological polar surface area of 43.09 Ų, reflecting the limited polarity imparted by the amide group [5].

The hydrogen bonding capacity of PFAMs includes one hydrogen bond donor and one hydrogen bond acceptor, which facilitates specific molecular interactions with protein targets while maintaining overall hydrophobicity [5]. The melting points of PFAMs generally increase with chain length and are influenced by unsaturation, with saturated long-chain amides typically appearing as white crystalline solids at room temperature [6].

Table 1: Physicochemical Properties of Representative Primary Fatty Acid Amides

PFAM Systematic Name Molecular Formula Exact Mass (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Palmitamide Hexadecanamide C₁₆H₃₃NO 255.256 4.95 1 1
Oleamide (9Z)-Octadecenamide C₁₈H₃₅NO 281.272 ~6.0* 1 1
Linoleamide (9Z,12Z)-9,12-Octadecadienamide C₁₈H₃₃NO 279.256 ~5.5* 1 1

*Estimated values based on structural characteristics

Biological Functions and Mechanisms of Action

Neurological and Behavioral Effects

Primary fatty acid amides exhibit potent neuroactive properties that modulate various aspects of nervous system function and behavior. Oleamide, the most extensively studied PFAM, demonstrates sleep-inducing properties when administered to laboratory animals [1]. This effect was initially characterized through the discovery that oleamide accumulates in the cerebrospinal fluid of sleep-deprived cats, suggesting a role as an endogenous sleep regulator [1]. Further investigations revealed that oleamide levels in the brain of ground squirrels are approximately 2.5-fold higher in hibernating animals compared to non-hibernating counterparts, indicating a potential role in energy conservation states [1].

The neurological effects of PFAMs extend beyond sleep regulation. Oleamide has been shown to modulate gap junction communication in glial cells, tracheal epithelial cells, seminiferous tubule cells, and fibroblasts [1]. This modulation of intercellular communication may contribute to coordinated neuronal activity and synchronization. Additionally, oleamide demonstrates the ability to allosterically activate GABAA receptors and specific subtypes of serotonin receptors (particularly 5-HT2A and 5-HT2C), suggesting mechanisms through which it may exert its sedative and anxiolytic effects [1] [7]. Behavioral studies have further revealed that oleamide can reduce anxiety and pain perception while depressing body temperature and locomotor activity [1].

Other PFAMs also exhibit significant neurological activities. Palmitamide demonstrates weak anticonvulsant activity in maximal electroshock seizure tests in mice [5] [1], while linoleamide has been reported to stimulate sleep in cats, rats, and humans [6]. These findings collectively position PFAMs as important modulators of central nervous system function with potential therapeutic applications in neurological and psychiatric disorders.

Calcium Homeostasis and Ion Channel Regulation

Several PFAMs function as modulators of intracellular calcium signaling and ion channel function. Linoleamide has been characterized as an endogenous lipid that modulates intracellular Ca²⁺ homeostasis through multiple mechanisms [6]. Specifically, linoleamide inhibits SPCA2, a Golgi secretory pathway Ca²⁺-ATPase that transports both Ca²⁺ and Mn²⁺ ions [6]. Additionally, it inhibits SPCA1a and the Ca²⁺-ATPase activity of several sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump isoforms [6].

The regulation of calcium signaling extends to other PFAMs as well. Oleamide has been shown to stimulate Ca²⁺ release from intracellular stores [1], while both oleamide and linoleamide modulate voltage-gated ion channels. These effects on calcium homeostasis and ion flux contribute to the broader signaling capabilities of PFAMs and may underlie some of their physiological actions, including the regulation of neurotransmitter release and cellular excitability.

Cardiovascular and Inflammatory Actions

PFAMs exhibit significant cardiovascular effects, particularly in the regulation of vascular tone and blood pressure. Oleamide has been demonstrated to relax blood vessels [1], suggesting a role in the control of peripheral resistance and blood flow. This vasorelaxant property may contribute to the hypotensive effects reported for some fatty acid amides.

In the inflammatory domain, erucamide has been identified as a stimulator of angiogenesis [1] [7], indicating a role in vascular remodeling and tissue repair processes. Additionally, several PFAMs demonstrate anti-inflammatory properties, which have been linked to the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α [8]. The anti-inflammatory effects of PFAMs are evident in studies showing that mice with elevated peripheral FAA levels exhibit significant anti-inflammatory phenotypes that are not blocked by cannabinoid receptor antagonists [9], suggesting non-cannabinoid mechanisms of action.

Table 2: Biological Activities of Primary Fatty Acid Amides

PFAM Documented Biological Activities Potential Molecular Targets Physiological Roles
Oleamide Sleep induction, anxiolysis, analgesia, hypothermia, gap junction modulation, vasorelaxation GABAA receptors, 5-HT receptors, gap junctions Sleep-wake cycle, anxiety, pain perception, thermoregulation
Palmitamide Weak anticonvulsant activity Unknown Seizure threshold modulation
Linoleamide Sleep induction, calcium flux regulation, SERCA/SPCA inhibition SERCA, SPCA, calcium channels Sleep regulation, calcium homeostasis
Erucamide Angiogenesis stimulation, water balance control Unknown Vascular development, fluid balance

Biosynthesis and Metabolic Pathways

Biosynthetic Routes

The biosynthetic pathways responsible for PFAM production remain incompletely characterized, but several mechanisms have been proposed based on experimental evidence. One proposed route involves the ammonolysis of fatty acyl-CoA thioesters, where the fatty acyl-CoA reacts with ammonia to form the corresponding primary amide [1]. This direct amidation pathway represents a conceptually straightforward route for PFAM biosynthesis, though the enzymatic components facilitating this reaction in vivo require further characterization.

A second proposed biosynthetic route involves the oxidative cleavage of N-fatty acylglycines by the enzyme peptidylglycine α-amidating monooxygenase (PAM) [1] [3]. PAM is a well-characterized enzyme with an established role in the α-amidation of neuropeptides, and evidence suggests it may also catalyze the conversion of N-fatty acylglycines to the corresponding PFAMs [1]. Support for this pathway comes from the characterization of N-oleoylglycine in mouse neuroblastoma N18TG2 cells following growth in the presence of PAM inhibitors [1]. The N-fatty acylglycines themselves may be synthesized through glycine conjugation of fatty acyl-CoA thioesters or via the sequential oxidation of N-acylethanolamines [1].

Additional evidence suggests that N-acylethanolamines (NAEs) may serve as precursors for PFAMs [1]. This pathway is supported by experiments demonstrating the conversion of N-tridecanoylethanolamine to tridecanamide in both N18TG2 and sheep choroid plexus (SCP) cells [1]. The existence of multiple potential pathways suggests tissue-specific or context-dependent mechanisms for PFAM biosynthesis and highlights the complexity of their metabolic regulation.

Catabolic Pathways

The degradation of PFAMs is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH), a membrane-bound serine hydrolase that catalyzes the hydrolysis of PFAMs to their corresponding fatty acids and ammonia [1] [8]. FAAH exhibits broad substrate specificity and is responsible for the termination of PFAM signaling in vivo [9]. The critical role of FAAH in PFAM catabolism is demonstrated by studies showing that FAAH-/- mice possess dramatically elevated endogenous levels of PFAMs in several brain regions [9].

Additional enzymes may contribute to PFAM degradation under specific conditions. For instance, a lysosomal hydrolase with optimal activity at acidic pH and different tissue distribution than FAAH has been identified that exhibits higher catalytic efficiency for palmitoyl ethanolamide than with anandamide [8]. The presence of multiple degradation pathways ensures precise spatial and temporal control of PFAM signaling.

The following diagram illustrates the major biosynthetic and catabolic pathways for primary fatty acid amides:

faa_pathways FFA Free Fatty Acid FattyAcylCoA Fatty Acyl-CoA FFA->FattyAcylCoA  Activation NAGs N-Acylglycines (NAGs) FattyAcylCoA->NAGs  Glycine Conjugation PFAM Primary Fatty Acid Amide (PFAM) FattyAcylCoA->PFAM  Proposed Direct  Amidation Path NAEs N-Acylethanolamines (NAEs) NAEs->NAGs  Sequential  Oxidation NAGs->PFAM  Oxidative  Cleavage BiosynthEnz Putative Biosynthetic Enzyme(s) BiosynthEnz->PFAM PAM PAM (Peptidylglycine α-amidating monooxygenase) PAM->PFAM OxidativePath Oxidative Pathway Degradation Fatty Acid + Ammonia PFAM->Degradation  Hydrolytic  Cleavage FAAH FAAH (Fatty Acid Amide Hydrolase) FAAH->PFAM

Figure 1: Metabolic Pathways for Primary Fatty Acid Amide Biosynthesis and Degradation

Experimental Models for Studying PFAM Metabolism

In vitro model systems have been essential for elucidating PFAM metabolic pathways. Mouse neuroblastoma N18TG2 cells and sheep choroid plexus (SCP) cells have been identified as excellent models for studying PFAM metabolism [1]. These cell lines possess the enzymatic machinery necessary for PFAM biosynthesis and degradation, and they have been used to demonstrate the conversion of fatty acids to corresponding PFAMs [1].

Comparative studies between these cell lines have revealed interesting differences in PFAM metabolism. While both cell lines produce PFAMs, SCP cells generally exhibit higher amounts of primary amides than N18TG2 cells, likely resulting from the lack of detectable FAAH expression in SCP cells [1]. These differences in metabolic capacity make these complementary model systems valuable for investigating specific aspects of PFAM biology.

Genetic mouse models have also contributed significantly to our understanding of PFAM metabolism in vivo. FAAH-/- mice, which lack the primary catabolic enzyme for PFAMs, display dramatically elevated levels of these lipids in the brain and other tissues [9]. More sophisticated models, such as FAAH-NS mice that express FAAH specifically in the nervous system, have enabled researchers to dissect the distinct functions of central and peripheral FAA signaling systems [9]. These animal models have been instrumental in elucidating the physiological roles of PFAMs and their potential therapeutic applications.

Analytical Methodologies

Extraction and Sample Preparation

The analysis of PFAMs from biological matrices presents significant challenges due to their low endogenous concentrations (often in the pmol/g tissue range) and complex lipid milieu from which they must be extracted [4]. Common extraction methods, such as the Folch-Pi method, efficiently remove a mélange of different lipid classes but require additional purification steps to isolate PFAMs specifically [4]. These extraction techniques typically employ chloroform-methanol mixtures to recover lipids from biological samples.

Critical considerations in sample preparation include the potential for contamination from solvents and plastics. Several PFAM contaminants have been identified in different grades of solvents and as slip additives in plastics [4]. Therefore, it is essential to test solvent backgrounds and avoid plastics in all sample preparations. This usually requires manual packing of solid phase extraction (SPE) columns, as commercial SPE cartridges are typically housed in plastic jackets [4]. Additionally, lipids can adhere to glass surfaces, necessitating the silinization of all glassware to limit adherence and increase recovery of analytes [4].

Multidimensional Separation Techniques

The complexity of biological lipid extracts typically necessitates multidimensional separation approaches for accurate identification and quantification of PFAMs. Multidimensional liquid chromatography (MDLC) involves separating samples using at least two different chromatographic separation schemes that should be orthogonal (operating by different separation mechanisms) to achieve maximum discrimination and capacity [4]. The main advantage of MDLC is the dramatic increase in peak capacity according to the "product rule," where the maximum peak capacity becomes the product of the individual chromatographic peak capacities [4].

Common separation strategies for PFAM analysis include:

  • Reversed-phase chromatography: Separation based on hydrophobicity, where retention is directly proportional to acyl chain length and reduced by unsaturation [4]
  • Normal-phase chromatography: Separation based on polarity, effectively isolating different lipid classes [4]
  • Silver-ion chromatography: Separation based on the number and geometry of double bonds through complexation with silver ions [4]

The concerted utilization of these approaches enables the separation and sensitive identification of PFAMs extracted from complex biological samples [4]. The analytical workflow typically involves an initial normal-phase separation to isolate the PFAM fraction, followed by reversed-phase separation with mass spectrometric detection for individual PFAM identification and quantification.

Mass Spectrometric Detection and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for PFAM analysis due to its high sensitivity and selectivity [4]. Detection typically employs electrospray ionization (ESI) in positive ion mode, with PFAMs forming [M+H]+ or [M+Na]+ adducts. MS/MS fragmentation provides structural information that facilitates definitive identification through characteristic fragmentation patterns.

The analytical workflow for PFAM analysis can be visualized as follows:

workflow Sample Biological Sample (Tissue, Cells, Fluid) Extraction Lipid Extraction (Chlorform:Methanol) Sample->Extraction Cleanup Sample Cleanup (SPE, TLC) Extraction->Cleanup MDLC Multidimensional LC (NP-RP or Ag+-RP) Cleanup->MDLC MS MS/MS Analysis (QTOF, Triple Quad) MDLC->MS ID Compound Identification & Quantification MS->ID Data Data Analysis & Interpretation ID->Data

Figure 2: Analytical Workflow for Primary Fatty Acid Amide Identification and Quantification

Key advancements in PFAM analysis include the development of multidimensional approaches that combine normal-phase and reversed-phase separation strategies with tandem mass spectrometry detection [4]. These methods enable the sensitive identification of PFAMs extracted from homogenized tissue, with mouse brains frequently used as a test case [4]. The implementation of isotope dilution techniques using deuterated internal standards further enhances quantitative accuracy by correcting for matrix effects and extraction efficiency variations [9].

Therapeutic Potential and Future Perspectives

Pharmacological Targeting of PFAM Pathways

The signaling pathways involving PFAMs offer several attractive targets for therapeutic intervention. The most extensively pursued approach has been the inhibition of FAAH, the primary catabolic enzyme for PFAMs [9]. FAAH inhibitors increase endogenous levels of PFAMs and other fatty acid amides in a tissue-specific manner, potentially producing therapeutic effects with reduced side effects compared to direct receptor agonists [9]. Preclinical studies with FAAH inhibitors have demonstrated analgesic, anti-inflammatory, and anxiolytic properties [9].

Other potential therapeutic strategies include:

  • Modulation of PFAM biosynthetic enzymes to enhance the production of specific beneficial PFAMs
  • Development of receptor agonists or antagonists based on PFAM structures
  • Combination therapies that target multiple components of the PFAM signaling system

The functional dissociation of central and peripheral FAA signaling systems demonstrated in FAAH-NS mice suggests that targeting peripheral PFAM pathways may produce therapeutic benefits without central nervous system side effects [9]. For instance, the anti-inflammatory phenotype observed in FAAH-/- mice persists in FAAH-NS mice, indicating that peripherally elevated FAAs mediate this activity [9].

Experimental Evidence for Therapeutic Applications

Preclinical studies have provided compelling evidence for the therapeutic potential of PFAM modulation. For example, the anti-inflammatory properties of PFAMs have been demonstrated in carrageenan-induced inflammation models, where FAAH-/- mice exhibit significantly reduced inflammatory responses [9]. This anti-inflammatory activity is not blocked by cannabinoid receptor antagonists, suggesting non-cannabinoid mechanisms of action [9].

In neurological domains, the anticonvulsant activity of palmitamide [5] [1] and the sleep-modulating effects of oleamide and linoleamide [1] [6] suggest potential applications in epilepsy and sleep disorders, respectively. Additionally, the effects of PFAMs on feeding behavior and energy homeostasis [8] indicate possible utility in metabolic disorders.

Table 3: Therapeutic Potential of Primary Fatty Acid Amides

Therapeutic Area Relevant PFAMs Observed Effects Potential Mechanisms
Sleep Disorders Oleamide, Linoleamide Induction of physiological sleep Serotonin receptor modulation, GABAergic effects
Inflammatory Conditions Multiple PFAMs Reduced inflammation, decreased edema PPAR-α activation, non-cannabinoid pathways
Epilepsy Palmitamide Anticonvulsant activity Unknown, possibly ion channel modulation
Anxiety and Depression Oleamide Anxiolytic effects 5-HT receptor modulation, GABA receptor potentiation
Metabolic Disorders Oleamide Modulation of feeding behavior Possibly PPAR activation
Future Research Directions

Despite significant advances in our understanding of PFAM biology, several important questions remain unanswered. The biosynthetic pathways for PFAMs require further elucidation, particularly the identification and characterization of the specific enzymes involved [1] [3]. The development of more specific chemical tools, including selective inhibitors of biosynthetic enzymes and receptor-targeted compounds, would facilitate mechanistic studies and therapeutic development.

Additional research priorities include:

  • Comprehensive profiling of PFAMs in health and disease states to identify potential diagnostic biomarkers
  • Detailed structural studies of PFAM-receptor interactions to inform rational drug design
  • Long-term studies of PFAM modulation to assess potential adaptive changes and tolerance
  • Clinical translation of preclinical findings through proof-of-concept studies in humans

The emerging recognition that PFAMs function within complex signaling networks rather than in isolation suggests that systems-level approaches will be necessary to fully understand their physiological roles and therapeutic potential. Continued technological advancements in lipidomics, including more sensitive and comprehensive analytical platforms, will accelerate progress in this fascinating field of research.

Conclusion

Primary fatty acid amides represent a fascinating class of endogenous signaling lipids with diverse biological activities and significant therapeutic potential. From their initial discovery as minor lipid components to their current status as important neuromodulators and immune regulators, PFAMs have emerged as key players in physiological homeostasis. Their simple chemical structure belies a sophisticated signaling system that interacts with multiple receptor targets and metabolic pathways.

References

oleyl palmitamide synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Foundation of the Synthesis

The synthesis of oleyl palmitamide is an amidation reaction. Here is the core information available from the search results:

  • Reactants: The compound is formed from oleyl alcohol and palmitic acid [1] [2]. Another source describes a closely related compound being synthesized from a fatty acid and an amine, which is the standard chemical approach for amide formation [3].
  • Characterization: The synthesized product can be characterized using Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the amide bond [3].
  • Reported Physicochemical Data: The table below summarizes key physicochemical parameters that can be targeted for the final product, based on a study of the closely related compound oleyl palmitate [3].
Parameter Reported Value for Oleyl Palmitate
Peroxide Value 18.0 mEq O₂/kg
Saponification Value 90.0 mg KOH/g
Iodine Value 87.0 g I₂/100 g
Sun Protection Factor (SPF) 15.0

Generalized Synthesis and Workflow Protocol

Since a specific protocol for this compound was not found, the following is a generalized workflow for the synthesis of a fatty acid amide, adapted from a published synthesis of palmitoylethanolamide [4]. This can serve as a logical template.

cluster_notes Key Steps Palmitic Acid Palmitic Acid Activation Step Activation Step Palmitic Acid->Activation Step Palmitoyl Chloride\n(Activated Intermediate) Palmitoyl Chloride (Activated Intermediate) Activation Step->Palmitoyl Chloride\n(Activated Intermediate) Thionyl Chloride\n(SOCL₂) Thionyl Chloride (SOCL₂) Thionyl Chloride\n(SOCL₂)->Activation Step Amidation Reaction Amidation Reaction Palmitoyl Chloride\n(Activated Intermediate)->Amidation Reaction Crude this compound Crude this compound Amidation Reaction->Crude this compound Oleyl Amine Oleyl Amine Oleyl Amine->Amidation Reaction Purification Purification Crude this compound->Purification Purified this compound Purified this compound Purification->Purified this compound Characterization Characterization Purified this compound->Characterization Confirmed Final Product Confirmed Final Product Characterization->Confirmed Final Product

Step 1: Activation of the Fatty Acid
  • Objective: Convert palmitic acid into a more reactive derivative, palmitoyl chloride.
  • Procedure:
    • Place palmitic acid in a dry round-bottom flask equipped with a stir bar.
    • Slowly add a molar equivalent (e.g., 1.1-1.2 eq) of thionyl chloride (SOCl₂) dropwise, under an inert atmosphere (e.g., nitrogen or argon) [4].
    • The reaction may be heated gently (e.g., 60-70°C) for several hours until gas evolution (HCl and SO₂) ceases.
    • Remove excess thionyl chloride by vacuum distillation to obtain the crude palmitoyl chloride, which can be used directly in the next step.
Step 2: Amidation Reaction
  • Objective: Couple the activated acid (palmitoyl chloride) with oleyl amine to form the amide bond.
  • Procedure:
    • Dissolve oleyl amine in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask. Maintain an inert atmosphere.
    • Cool the solution in an ice bath (0-5°C).
    • Slowly add the freshly prepared palmitoyl chloride dropwise to the stirred, cooled amine solution. A base (e.g., triethylamine) may be added to scavenge the generated HCl acid [4].
    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Step 3: Purification
  • Objective: Isolate pure this compound from the reaction mixture.
  • Procedure:
    • After confirming reaction completion, quench the mixture by carefully adding a dilute aqueous acid (e.g., 1M HCl) or base, depending on the workup required to remove unreacted starting materials.
    • Transfer the mixture to a separatory funnel, wash with water and brine, and collect the organic layer.
    • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate) and filter.
    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
    • Purify the crude solid or semi-solid using recrystallization (from a suitable solvent like ethanol or ethyl acetate) or column chromatography [4].
Step 4: Characterization of the Final Product
  • Objective: Confirm the chemical structure and purity of the synthesized this compound.
  • Analytical Methods:
    • Spectroscopy: Use FTIR to confirm the presence of the amide carbonyl (C=O) stretch ~1640-1680 cm⁻¹ and N-H stretch. Use ¹H NMR and ¹³C NMR to verify the molecular structure and proton/carbon environments [3] [4].
    • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight (theoretical MW: 505.9 g/mol) [5].
    • Physicochemical Analysis: Determine the peroxide value, saponification value, and iodine value to assess the quality and oxidative stability of the final product [3].

Important Research Considerations

  • Safety First: This synthesis involves reactive and corrosive chemicals (e.g., thionyl chloride). All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE) including gloves and safety goggles [4].
  • Optimization is Required: The provided protocol is generic. You will need to optimize critical parameters such as reaction temperature, time, solvent, and reagent stoichiometry for your specific setup.
  • Explore Alternative Methods: Consider other amide coupling reagents (e.g., DCC, EDC·HCl) that might offer milder conditions or higher yields, though these were not mentioned in the search results.

References

catalyst for oleyl palmitamide preparation

Author: Smolecule Technical Support Team. Date: February 2026

Oleyl Palmitamide Profile

This compound is a fatty acid amide with the chemical name N-[(9Z)-9-octadecen-1-yl]hexadecanamide [1]. Its key characteristics are summarized in the table below.

Property Description / Value
CAS Number 16260-09-6 [2] [1]
Molecular Formula C₃₄H₆₇NO [2] [1]
Molecular Weight 505.9 g/mol [2]
Physical State Solid [2]
Typical Applications Used as a dispersing agent, emulsifying agent, and lubricant in various industries [2].

Catalyst System and Reaction Protocol

A Chinese patent (CN112237930A) details a solid catalyst and method for synthesizing this compound from palmitic acid and oleyl primary amine, which avoids the use of solvents and reduces environmental pollution [3].

Catalyst Composition and Preparation

The catalyst is a composite of trisodium phosphate and silica gel. The typical composition and preparation method are as follows [3]:

Component Parts by Weight
Trisodium Phosphate 10-20 parts
Silica Gel 20-30 parts

Preparation Steps [3]:

  • Mixing & Grinding: Weigh trisodium phosphate and silica gel, then mix and grind them together uniformly.
  • Activation: Activate the ground mixture in a muffle furnace at a temperature of 350-450°C for 4-6 hours.
  • Sieving: After activation, sieve the product to obtain the final solid catalyst.
Synthesis Procedure for this compound

The following protocol describes the use of the catalyst for the amidation reaction [3].

Reaction Setup & Process:

  • Add Raw Materials: Add palmitic acid and oleyl primary amine into a reaction flask in a molar ratio of 1:(1.0-1.1).
  • Add Catalyst: Introduce the prepared solid catalyst at 0.5-2.0% of the total weight of the above raw materials.
  • Heat with Stirring: Heat the mixture to 150-200°C with stirring and maintain the reaction at this temperature for 4-8 hours.
  • Monitor Reaction: Monitor the reaction process by sampling and measuring the acid value.
  • Cool and Filter: Once the reaction is complete, cool the reaction liquid to 100-120°C and filter to recover the solid catalyst.
  • Purify Product: The filtrate is subjected to a refining process to obtain the final this compound product.

The experimental workflow for the synthesis is as follows:

start Start prep_cat Prepare Catalyst start->prep_cat mix Mix Palmitic Acid & Oleyl Amine prep_cat->mix react Heat to 150-200°C with Catalyst mix->react monitor Monitor Acid Value react->monitor monitor->react Acid Value High filter Cool & Filter (Catalyst Recovery) monitor->filter Reaction Complete purify Purify Product filter->purify end This compound purify->end

Key Advantages of the Protocol

This catalytic method offers several notable benefits for researchers [3]:

  • Solvent-Free: The reaction is conducted without solvents, simplifying the process and minimizing waste and environmental pollution.
  • Catalyst Reusability: The solid catalyst can be easily separated from the reaction mixture by filtration and potentially regenerated and reused, which is advantageous for sustainable processes.
  • High Product Purity: The method includes a refining step, leading to a high-purity final product that does not require further purification.
  • Simple Post-Processing: The reaction system is straightforward, and the post-processing steps are simple.

Research Context and Further Information

This compound belongs to a broader class of fatty acid amides. Some structural analogs, such as oleamide, have been extensively studied in neuroscience for their sleep-inducing properties and interactions with the endocannabinoid system [4]. While this provides a useful biological context, the synthesis of such compounds for research or drug development often requires different protocols and purification standards.

For further details, you can consult the following resources:

References

Comprehensive Application Notes and Protocols for Oleamide Characterization using LC/QTOF-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oleamide (cis-9-octadecenamide) is a fatty acid amide that serves dual roles as both a common polymer additive and an endogenous bioactive molecule. As a slip agent and lubricant, it is widely incorporated into plastic materials at concentrations of 0.1% to 3% w/w to improve mechanical properties and prevent film stickiness. Simultaneously, oleamide functions as an endogenous signaling molecule with demonstrated sleep-inducing effects, anti-inflammatory properties, and modulation of various neurotransmitter systems including cannabinoid CB1, serotonergic 5-HT, and GABAA receptors. The widespread use of oleamide in plastic materials—including food containers, beverage bottles, pharmaceutical packaging, and medical devices—creates significant potential for migration into consumable products, necessitating robust analytical methods for its detection and quantification. Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC/QTOF-MS) has emerged as a powerful technique for the sensitive detection, accurate quantification, and comprehensive characterization of oleamide and related fatty acid amides across diverse matrices, addressing critical needs in product safety assessment, contaminant identification, and biological monitoring.

Experimental Protocols

Sample Preparation Procedures
2.1.1 Plastic Materials and Packaging Extractions
  • Medicinal Plastic Materials: For intravenous infusion bottles, empty and clean with warm distilled water, then fill with 20 mL of formulation simulant (10% ethanolic aqueous solution). Expose to contact conditions for 10 days in a dark environment at 60°C to simulate long-term contact. Concentrate extracts 20-fold under nitrogen stream and reconstitute in methanol prior to analysis. For single-use materials like medicinal syringes and insulin syringes, rinse directly with methanol or appropriate formulation simulants (H₂O for medicinal syringes; 50% ethanolic aqueous solution for enteral syringes). [1]

  • Food and Beverage Containers: Extract baby bottles, soft drink bottles, milk bottles, liquid yogurt bottles, and water bottles using appropriate food simulants according to Commission Regulation (EU) No 10/2011. Conduct migration studies under conditions simulating actual use, including time-temperature parameters representative of typical storage conditions. For real food matrices like oil and milk, direct extraction may be performed after homogenization. [1]

  • Pharmaceutical Packaging and Labels: Despite no direct drug contact, labels present compatibility risks due to the semi-permeable nature of primary packaging materials allowing additive migration. Extract label materials using solvents of varying polarity to simulate migration risk. Employ comprehensive purification protocols to isolate oleamide from complex label compositions. [2]

2.1.2 Biological Fluid Processing
  • Plasma/Serum Samples: Collect blood samples in EDTA tubes and centrifuge at 3000 rpm for 10 minutes at 4°C. Carefully collect supernatant to exclude cellular components. For fatty acid amide extraction, combine 100 μL of plasma with 375 μL of chloroform/methanol mixture (1:2), then add 125 μL of H₂O and 125 μL of chloroform. Centrifuge at 8000 rpm for 20 minutes, collect the lower organic phase, and dry using a vacuum centrifuge. Reconstitute in 100 μL of LC mobile phase solution. [3]

  • Urine Samples: Collect first-pass urine samples. Two sample preparation procedures demonstrate varying efficiency across biofluids: protein precipitation proves most effective for plasma and urine, while solid-phase extraction (SPE) is required for saliva and sweat for subsequent appropriate determination of primary fatty acid amides. [4]

  • Tissue Homogenization: For muscle tissue analysis, homogenize samples in appropriate buffers followed by lipid extraction using chloroform/methanol mixtures. Consider tissue-specific matrix effects during method development and validation. [3]

Table 1: Optimal Sample Preparation Techniques for Different Matrices

Matrix Type Recommended Preparation Method Key Considerations Typical Recovery Range
Plastic Extracts Direct extraction with methanol or food simulants Avoid plastic labware; use glass or pre-tested materials 85-105%
Pharmaceutical Solutions Protein precipitation Centrifuge at 14,000 rpm for 10-15 minutes 90-110%
Plasma/Serum Liquid-liquid extraction with chloroform/methanol Maintain pH control; use antioxidant additives 75-95%
Urine Protein precipitation or SPE Matrix-dependent method selection 80-100%
Tissue Homogenization followed by liquid-liquid extraction Account for tissue-specific lipid content 70-90%
LC/QTOF-MS Analysis Parameters
2.2.1 Liquid Chromatography Conditions
  • Chromatographic Column: Employ reverse-phase columns such as Acquity UHPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 35°C. Alternative columns include Pursuit C18 (150 mm × 2.1 mm, 3 μm) for reverse-phase separation or Zorbax HILIC plus (100 mm × 2.1 mm, 3.5 μm) for hydrophilic interaction chromatography. [3] [5]

  • Mobile Phase and Gradient: Utilize mobile phase A consisting of 0.1% formic acid in water and mobile phase B comprising 0.1% formic acid in methanol or acetonitrile. Apply a gradient elution program optimized for fatty acid amides: initial conditions 60% B, increasing to 95% B over 10-15 minutes, holding for 2-5 minutes, then re-equilibrating to initial conditions. The flow rate is typically maintained at 0.3-0.4 mL/min with injection volumes of 2-5 μL. [3] [5]

  • Sample Temperature: Maintain autosampler temperature at 4°C to ensure sample integrity during analysis. [3]

2.2.2 Mass Spectrometry Conditions
  • Ionization Source: Employ electrospray ionization (ESI) in positive mode due to the favorable ionization of fatty acid amides. Typical source parameters include: capillary voltage 3.0 kV, cone voltage 30-40 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. [1] [4]

  • QTOF Mass Analyzer: Operate with a scan range of m/z 67-1000 in centroid mode, with resolution set to 70,000 m/z. For MS/MS experiments, use collision energies ramped from 10-40 eV to fragment precursor ions. For oleamide, the primary precursor ion is m/z 282.2792 [M+H]⁺, with characteristic product ions at m/z 265.2527 (loss of NH₃) and m/z 247.2421 (further loss of H₂O). [3] [4]

  • Mass Calibration: Calibrate the mass axis using sodium formate or other appropriate calibration solutions to ensure mass accuracy better than 5 ppm. [3]

2.2.3 Quality Control Measures
  • System Suitability: Inject quality control samples (pooled from study samples) at regular intervals throughout the analytical sequence to monitor instrument stability and performance. [5]

  • Blank Controls: Include method blanks (solvent without sample) to monitor for background contamination or carryover, particularly critical given the documented presence of fatty acid amides in laboratory materials. [6]

G cluster_sample_prep Sample Preparation cluster_LC LC Separation cluster_MS QTOF-MS Analysis Start Start Sample_Prep Sample_Prep Start->Sample_Prep Sample Collection LC_Separation LC_Separation Sample_Prep->LC_Separation Extraction & Cleanup SP1 Plastic Extraction (MeOH/Food Simulants) SP2 Biological Fluids (Protein Precipitation/SPE) SP3 Tissue Homogenization (Chloroform:MeOH) MS_Analysis MS_Analysis LC_Separation->MS_Analysis Chromatographic Separation LC1 Column: HSS T3 C18 (2.1×100mm, 1.8µm) LC2 Mobile Phase: 0.1% Formic Acid in Water/MeCN LC3 Gradient Elution 35°C, 0.3 mL/min Data_Processing Data_Processing MS_Analysis->Data_Processing Mass Spectrometric Detection MS1 ESI Positive Mode Capillary: 3.0 kV MS2 Mass Range: m/z 67-1000 Resolution: 70,000 MS3 Fragmentation: 10-40 eV Data-Dependent Acquisition End End Data_Processing->End Identification & Quantitation

Identification and Quantitation Strategies

Structural Elucidation Approaches
  • Multistage Characterization: Implement a comprehensive approach combining chromatographic separation with nuclear magnetic resonance (NMR) spectroscopy for unambiguous identification of unknown compounds. Utilize high-performance liquid chromatography (HPLC) to screen suspected chromatographic peaks and purify them, followed by structural characterization of purified fractions using UPLC/Q-TOF-MS and NMR. This orthogonal technique combination proves particularly valuable for identifying emerging additives that may be novel therapeutic agents or structural mimics of prohibited substances that resist unambiguous LC-MS identification alone. [2]

  • High-Resolution Mass Measurement: Leverage the high mass accuracy capabilities of QTOF instruments (<5 ppm mass error) to determine elemental compositions of detected compounds. For oleamide, the exact mass of the protonated molecule [M+H]⁺ is m/z 282.2792, corresponding to the molecular formula C₁₈H₃₅NO. Monitor characteristic fragment ions including m/z 265.2527 (loss of NH₃) and m/z 247.2421 (further loss of H₂O) to confirm identity. Compare retention times and fragmentation patterns with authentic reference standards when available. [1] [2]

  • Database Searching: Utilize software platforms such as UNIFI informatics that incorporate comprehensive compound libraries and can propose potential fragmentation pathways for detected compounds based on their high-energy collision-induced dissociation patterns. These systems facilitate rapid identification of known compounds and structural classification of unknowns in complex matrices. [5]

Quantitative Method Validation
  • Calibration and Linear Range: Establish calibration curves using stable isotopically labeled internal standards (SIL-ISs) for each target analyte. Synthesize deuterated analogs from precursor deuterated fatty acids when commercial standards are unavailable. Demonstrate linearity typically over concentration ranges of 0.15-2.05 μg mL⁻¹ for oleamide, with correlation coefficients (R²) ≥0.999. [2] [4]

  • Sensitivity Parameters: Determine limit of detection (LOD) and limit of quantification (LOQ) values for each analyte. For oleamide analysis in pharmaceutical labels, reported LOD and LOQ values are 50.72 ng mL⁻¹ and 153.83 ng mL⁻¹, respectively. In biological fluid analysis, LODs for primary fatty acid amides typically range from 0.3-3 ng mL⁻¹. [2] [4]

  • Method Validation Parameters: Evaluate method precision (repeatability and intermediate precision), accuracy (through recovery studies), and robustness following ICH guidelines. For the analysis of primary fatty acid amides in biological fluids, demonstrate acceptable precision with RSD values <15% and accuracy with recovery rates of 85-115%. [4]

Table 2: Quantitative Performance Characteristics for Oleamide Analysis by LC/QTOF-MS

Validation Parameter Pharmaceutical Packaging [2] Biological Fluids [4] Plastic Migrates [1]
Linear Range 0.15-2.05 μg mL⁻¹ Not specified Not specified
Correlation Coefficient (R²) 0.9994 Not specified Not specified
LOD 50.72 ng mL⁻¹ 0.3-3 ng mL⁻¹ (for PFAMs) Not specified
LOQ 153.83 ng mL⁻¹ Not specified Not specified
Precision (RSD%) Acceptable (specific values not provided) <15% Not specified
Accuracy (Recovery%) Acceptable (specific values not provided) 85-115% Not specified
Key Internal Standard Not specified Deuterated analogs of target PFAMs Not specified

Applications and Case Studies

Migration Studies from Packaging Materials
  • Medical Device Migration: Investigate oleamide migration from various medical plastics including medicinal syringes, insulin syringes, and intravenous infusion bottles. Concentration measurements reveal significant variations, with oleamide levels reaching 21,984 ng mL⁻¹ in extracts of insulin syringes, 7,351 ng mL⁻¹ in medicinal syringes, and 17 ng mL⁻¹ in leachates from intravenous infusion bottles. These findings highlight the potential for substantial human exposure through medical product use. [1]

  • Food Contact Materials: Evaluate oleamide migration from food and beverage containers under simulated use conditions. Leachates from soft drink bottles contain 6-15 ng mL⁻¹ oleamide, milk bottles 3-9 ng mL⁻¹, liquid yogurt bottles 17 ng mL⁻¹, and water bottles 11-18 ng mL⁻¹. Notably, real food matrices like oil and milk show higher oleamide concentrations ranging from 217-293 ng mL⁻¹, suggesting matrix-dependent migration enhancement. Baby bottles demonstrate oleamide migration of 12-23 ng mL⁻¹ in leachates, while dummies (pacifiers) show 30-39 ng mL⁻¹ in extracts. [1]

  • Pharmaceutical Packaging Compatibility: Assess compatibility between pharmaceutical labels and drug formulations, despite no direct contact. Determine maximum daily exposure to oleamide from labels of eye drops as 0.015 μg, well below the permitted daily exposure (PDE) limit, demonstrating negligible toxicological risks and confirming formulation compatibility. [2]

Biological Monitoring Applications
  • Alcoholism Biomarker Investigation: Analyze fatty acid amides in urine samples of alcoholics using HPLC-QTOF-MS, revealing significantly increased urinary levels of oleamide (2.55-fold), palmitamide (5.6-fold), and erucamide (1.6-fold) in alcoholics compared to control subjects. Parallel plasma analysis shows increased levels of oleamide (1.8-fold), palmitamide (1.7-fold), and linoleamide (1.5-fold), supporting the role of these amides in alcoholism and potential utility as biomarkers. [7]

  • Sarcopenia Biomarker Identification: Employ global metabolome profiling to investigate metabolic biomarkers in elderly men with sarcopenia, revealing significantly altered fatty acid amide levels in plasma. Specifically, docosahexaenoic acid ethanolamide (DHA EA) shows positive correlation with sarcopenia parameters including skeletal muscle mass index and handgrip strength. The addition of DHA EA level to age and handgrip strength significantly improves the area under the receiver-operating characteristic curve from 0.620 to 0.691, supporting its potential as a circulating biomarker for sarcopenia. [3]

Contamination Control in Laboratory Practice
  • Laboratory Glassware Contamination: Identify widespread palmitoylethanolamide contamination in standard laboratory glassware, particularly new 5.75" glass Pasteur pipettes routinely used for lipid extractions. This artifact potentially accounts for discrepancies in reported palmitoylethanolamide levels in human blood serum and other tissues across the literature. Implement quality control measures including analysis of disposable glassware during method validation processes for fatty acid ethanolamide analysis. [6]

  • Preventive Measures: Avoid plastic labware throughout analytical procedures and use only pre-tested, oleamide-free materials including H-PTFE membrane syringe filters, glass syringes, and glass Pasteur pipettes to prevent false-positive results. Implement blank controls in every analytical batch to monitor potential background contamination. [1]

Regulatory Considerations and Safety Assessment

Current Regulatory Status
  • EU Regulations: Oleamide is currently listed in EU regulations without a specific migration limit, with current migration levels generally considered of no concern unless future toxicological studies demonstrate otherwise. This regulatory position reflects the limited comprehensive toxicological assessment specifically focused on oleamide to date. [1]

  • Safety Threshold Establishment: Determine permitted daily exposure (PDE) limits for oleamide based on comprehensive toxicological assessment. For ophthalmic formulations, established maximum daily exposure from labels of 0.015 μg falls well below the PDE, demonstrating negligible toxicological risks. [2]

  • Material-Specific Assessment: Conduct compatibility studies between specific materials and formulations, particularly for novel packaging configurations or administration routes where historical use data may be limited. The demonstration of compatibility between pharmaceutical labels and ophthalmic formulations despite the semi-permeable nature of primary packaging materials provides a model for such assessments. [2]

Analytical Quality Control in Regulatory Compliance
  • Method Validation: Implement fully validated analytical methods meeting regulatory standards for accuracy, precision, specificity, and robustness. Include system suitability testing to ensure ongoing method performance throughout analytical sequences. [4] [5]

  • Contamination Control: Address potential contamination sources through rigorous quality control measures, including the documentation of fatty acid amide contamination in standard laboratory glassware. Implement procedural controls such as blank monitoring and use of pre-tested materials to ensure data reliability. [6]

Conclusion

LC/QTOF-MS has proven to be an indispensable analytical technique for the comprehensive characterization of oleamide across diverse applications including migration studies, biological monitoring, pharmaceutical quality control, and safety assessment. The high mass accuracy, sensitivity, and structural elucidation capabilities of modern QTOF instruments enable both quantitative determination and confident identification of oleamide and related fatty acid amides in complex matrices. The documented migration of oleamide from various packaging materials into consumable products underscores the importance of robust analytical methods for exposure assessment, while the evolving understanding of oleamide's biological roles highlights its potential significance as a biomarker in various pathological conditions. As research continues to elucidate the complex roles of fatty acid amides in both material science and biological systems, LC/QTOF-MS will remain a critical tool for advancing our understanding of these multifaceted compounds and ensuring product safety and quality across multiple industries.

References

Comprehensive Analysis of Fatty Acid Amide Quantification Methods: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fatty Acid Amides and Their Quantification

Fatty acid amides (FAAs) are a diverse family of lipid signaling molecules characterized by their simple structural motif (R-CO-NH-R') that belies their complex physiological roles and importance in biological systems. These endogenous signaling lipids have gained significant research interest due to their wide-ranging biological activities, including modulation of sleep-wake cycles, pain perception, inflammation, and energy homeostasis [1] [2]. The prototypical members of this family, including the endocannabinoid anandamide (AEA) and the sleep-inducing oleamide, have been the subject of extensive investigation since their discovery, revealing a sophisticated signaling system with potential therapeutic applications [2].

The structural diversity of fatty acid amides arises from variations in both the acyl chain moiety (derived from fatty acids) and the amine component (derived from biogenic amines), potentially yielding hundreds of different molecular species [1]. To date, approximately 90 different fatty acid amides have been identified from living organisms, with these compounds typically present at nanomolar levels in biological samples, creating significant analytical challenges for accurate quantification [1] [3]. The quantification of these compounds is essential for understanding their physiological and pathological roles, with applications spanning basic research, drug discovery, and clinical biomarker development.

LC-MS Based Quantification Methods

UPLC/Q-TOF MSMS Protocol for Complex Matrices

Liquid chromatography coupled with mass spectrometry has emerged as the predominant methodology for fatty acid amide quantification due to its superior sensitivity, specificity, and ability to analyze complex biological matrices without derivatization. The following protocol has been optimized for the simultaneous quantification of six fatty acid amides (linoleamide, linoleoyl ethanolamide, oleoyl ethanolamide, palmitic amide, oleamide, and octadecanamide) in edible vegetable oils, with applications to biological samples [3].

  • Sample Preparation Protocol:

    • Transfer 0.8 mL of sample (oil or lipid extract) to a 15-mL Eppendorf tube
    • Add 1.6 mL of methanol and mix by vortexing for 3 minutes
    • Centrifuge at 58.3 ×g for 10 minutes in a refrigerated high-speed centrifuge
    • Collect 400 μL of supernatant for UPLC/Q-TOF MSMS analysis
    • For biological tissues or fluids, initial lipid extraction with chloroform:methanol is recommended
  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm; 1.7 μm)
    • Column Temperature: 35°C
    • Sample Chamber Temperature: 4°C
    • Mobile Phase A: Ultrapure water containing 0.1% formic acid
    • Mobile Phase B: Acetonitrile
    • Flow Rate: 350 μL/min
    • Injection Volume: 4 μL
    • Gradient Program:
      • 0-0.5 min: 98% A
      • 0.5-3 min: 98-30% A
      • 3-10.5 min: 30-2% A
      • 10.5-12 min: 2% A
      • 12-14 min: 2-98% A
      • 14-16 min: 98% A
  • Mass Spectrometry Parameters (Positive Ion Mode ESI+):

    • Capillary Voltage: 3.0 kV
    • Cone Hole Voltage: 35 V
    • Source Temperature: 125°C
    • Desolvation Temperature: 320°C
    • Cone Gas Flow (N₂): 50 L/h
    • Desolvation Gas Flow (N₂): 720 L/h
    • Collision Gas: Argon
    • Lock Mass: Leucine-enkephalin (m/z 556.2771) at 200 pg/mL
    • Mass Acquisition Range: m/z 50-1,000
    • Acquisition Rate: 0.4 s with interscan delay of 0.1 s

This method provides excellent separation of the six target FAAs within a 16-minute run time, with the characteristic fragment ions used for qualitative identification and quantification [3]. The method has demonstrated acceptable reproducibility for quantitation, with recovery rates of 82-117% across low, medium, and high concentration ranges (0.1, 0.5, and 1 μg/mL) when validated in peanut oil matrices [3].

LC/QTOF-MS for Biological Fatty Acid Amidome Analysis

For comprehensive analysis of the "fatty acid amidome" in biological systems, liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/QTOF-MS) offers untargeted capabilities that can identify both known and novel fatty acid amides [1]. This approach has been successfully applied to characterize fatty acid amide profiles in various model systems, including mouse N18TG2 cells, sheep choroid plexus cells, and several insect species [1].

Table 1: LC/QTOF-MS Instrument Parameters for Biological Sample Analysis

Parameter Setting Application
Ionization Mode ESI+ Broad-spectrum FAA detection
Mass Resolution >20,000 Accurate mass determination
Mass Accuracy <5 ppm Elemental composition determination
Collision Energy Ramped (10-40 eV) Structural characterization
Data Acquisition Centroid mode Precise mass measurement
Dynamic Range 4-5 orders of magnitude Quantification of abundant and rare species

The key advantage of LC/QTOF-MS approaches is their ability to provide high-resolution accurate mass measurements that enable confident identification of known compounds and discovery of novel fatty acid amides in complex biological extracts [1]. This methodology has revealed the presence of diverse fatty acid amide classes in biological systems, including N-acylglycines, N-acylethanolamines, primary fatty acid amides, and N-acyl dopamines [1].

GC-Based Quantification Methods

Capillary Gas Chromatography Protocol

While LC-MS methods have become more prevalent, gas chromatography remains a viable alternative for fatty acid amide quantification, particularly for primary fatty acid amides and in situations where MS detection is not available. The following GC protocol has been developed specifically for the determination of 12 primary amides of long-chain fatty acids without derivatization [4].

  • Sample Preparation:

    • Extract amides from sample matrix using refluxing 2-propanol containing internal standard
    • Concentrate extract under gentle nitrogen stream
    • Reconstitute in appropriate volume of hexane for GC analysis
  • GC Parameters:

    • Column: Capillary GC column (specific type not specified in source)
    • Temperature Program: 200°C to 260°C (ramp rate not specified)
    • Detection: Flame ionization detection (FID)
    • Carrier Gas: Helium or hydrogen
    • Injection: Split or splitless mode depending on concentration

This method produces sharp peaks with unique retention times and acceptable reproducibility for quantitation [4]. Notably, the method can resolve cis-trans isomers of several fatty acid amides, providing an advantage for specific analytical applications. The protocol requires no derivatization or extensive sample preparation beyond extraction, making it relatively straightforward to implement in laboratories with GC capabilities but lacking LC-MS instrumentation.

The primary limitation of GC-based methods is their applicability mainly to primary fatty acid amides and simpler FAA structures, whereas more polar ethanolamide conjugates may require derivatization for adequate chromatographic behavior. Additionally, GC methods generally provide less specificity than MS detection, though coupling with mass spectrometry (GC-MS) can overcome this limitation.

Quantitative Data Comparison Across Methods and Systems

Comparison of Analytical Techniques

The selection of an appropriate quantification method depends on the specific research question, available instrumentation, and required sensitivity. The table below summarizes the key characteristics of the main analytical approaches for fatty acid amide quantification.

Table 2: Comparison of Fatty Acid Amide Quantification Methods

Method Sensitivity Analytes Covered Sample Throughput Structural Information Best Applications
UPLC/Q-TOF MSMS High (μg/mL to ng/mL) Broad range: NAE, PFAM, others Moderate High (accurate mass, MS/MS) Unknown identification, complex matrices
LC/QTOF-MS High Comprehensive amidome Moderate High (accurate mass) Biomarker discovery, pathway analysis
Capillary GC Moderate (μg/mL) Primarily PFAM High Low (retention time only) Targeted analysis, quality control
GC-MS Moderate to High Medium range: volatile/derivatized FAAs Moderate Medium (electron impact spectra) Targeted quantification, stable isotope studies
Endogenous Concentrations in Biological Systems

Fatty acid amides occur at varying concentrations across different biological systems, with particularly high levels found in certain food sources like edible vegetable oils. The table below summarizes quantitative data from multiple studies.

Table 3: Fatty Acid Amide Concentrations Across Biological Systems and Food Sources

Sample Type Analytes Detected Concentration Range Notes
Mouse N18TG2 Cells [1] Palmitamide, Oleamide, Linoleamide, others 10-500 pmoles/10⁷ cells Relative abundance: Oleamide +++, Palmitamide +++, Linoleamide ++
Sheep Choroid Plexus Cells [1] Palmitamide, Oleamide, Linoleamide, Palmitoleamide 10-500 pmoles/10⁷ cells Relative abundance similar to N18TG2 cells
Sesame Oil [3] 6 FAAs including Oleamide, Palmitic amide 104.88 ± 3.01 μg/mL total Highest among edible oils tested
Peanut Oil [3] 6 FAAs 34.96 ± 3.87 μg/mL total Second highest concentration
Soybean Oil [3] 6 FAAs 16.75 ± 1.27 μg/mL total Higher in non-decolorized vs decolorized
Other Edible Oils (corn, canola, olive, etc.) [3] 2-5 FAAs <1.03 μg/mL total Generally much lower concentrations

The striking difference in fatty acid amide concentrations between biological systems (nanomolar to picomolar levels) and certain food sources (microgram per milliliter levels) suggests potential dietary sources of these bioactive compounds [3]. This finding has significant implications for nutritional interventions and understanding the potential physiological effects of dietary components.

Experimental Workflows and Protocol Selection

Complete Analytical Workflow

The following workflow diagram illustrates the complete process for fatty acid amide quantification from sample collection to data analysis, integrating the key steps from both LC-MS and GC protocols:

G SampleCollection Sample Collection Extraction Sample Extraction SampleCollection->Extraction Concentration Sample Concentration Extraction->Concentration InstrumentalAnalysis Instrumental Analysis Concentration->InstrumentalAnalysis LCMS LC-MS/MS Analysis InstrumentalAnalysis->LCMS For comprehensive analysis GC GC Analysis InstrumentalAnalysis->GC For targeted PFAM analysis DataProcessing Data Processing LCMS->DataProcessing GC->DataProcessing Quantification Quantification DataProcessing->Quantification Validation Method Validation Quantification->Validation

Method Selection Guide

Choosing the appropriate quantification method requires careful consideration of the research objectives and available resources. The following decision tree provides a visual guide for method selection:

G Start Start: FAA Quantification Method Selection UnknownCompounds Are novel/unknown compounds a primary interest? Start->UnknownCompounds SensitivityRequired Is sensitivity below ng/mL required? UnknownCompounds->SensitivityRequired No LCQTOF LC/QTOF-MS Method UnknownCompounds->LCQTOF Yes InstrumentAvailable What instrumentation is available? SensitivityRequired->InstrumentAvailable No LCMSMS UPLC/Q-TOF MSMS Method SensitivityRequired->LCMSMS Yes SampleThroughput Is high sample throughput a priority? InstrumentAvailable->SampleThroughput Only GC Available InstrumentAvailable->LCMSMS LC-MS Available GCMS GC-MS Method SampleThroughput->GCMS No GC Capillary GC Method SampleThroughput->GC Yes

Technical Considerations and Future Directions

Critical Methodological Aspects

Successful quantification of fatty acid amides requires attention to several critical technical aspects that can significantly impact data quality and interpretation:

  • Internal Standard Selection: Use stable isotope-labeled internal standards (when available) for optimal quantification accuracy. For broader analyses, consider using multiple internal standards representing different FAA classes.

  • Matrix Effects: Biological matrices can cause significant suppression or enhancement of ionization in LC-MS methods. Use standard addition methods or matrix-matched calibration curves to compensate for these effects.

  • Extraction Efficiency: Optimize extraction solvents for specific sample types. Chloroform:methanol mixtures (2:1, v/v) generally provide good recovery for most fatty acid amides from biological tissues.

  • Stability Considerations: Some fatty acid amides are prone to degradation during sample storage and processing. Maintain samples at low temperatures and use antioxidants when necessary to prevent oxidative degradation.

Emerging Trends and Future Directions

The field of fatty acid amide quantification continues to evolve with several emerging trends shaping future methodological developments:

  • High-Throughput Approaches: Automated sample preparation and miniaturized LC-MS methods are enabling higher throughput analysis for clinical and pharmaceutical applications.

  • Imaging Mass Spectrometry: MALDI and DESI imaging techniques are being adapted to visualize spatial distribution of fatty acid amides in tissues, providing insights into their site-specific actions.

  • Single-Cell Analysis: Advances in ultrasensitive MS detection are progressing toward single-cell analysis of fatty acid amides, potentially revealing cellular heterogeneity in their production.

  • Multi-Omics Integration: Integration of fatty acid amidome data with transcriptomic, proteomic, and metabolomic datasets provides systems-level understanding of their biological roles.

Conclusion

The quantification of fatty acid amides represents a critical capability for advancing our understanding of these potent signaling lipids in health and disease. The protocols and application notes presented here provide researchers with robust methodological frameworks for analyzing these compounds across diverse biological systems and sample types. While significant progress has been made in sensitivity, specificity, and throughput, opportunities remain for further innovation, particularly in the areas of spatial analysis, single-cell quantification, and real-time monitoring of fatty acid amide dynamics. As these methodological advances continue to emerge, they will undoubtedly accelerate both basic research and translational applications of fatty acid amides in therapeutic development and clinical diagnostics.

References

oleyl palmitamide slip additive polymer applications

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Oleyl Palmitamide

This compound is a secondary fatty acid amide widely utilized in the plastics industry, particularly in the production of polyolefin films for packaging [1] [2]. Its primary function is to act as a slip additive and processing aid.

The table below summarizes its key characteristics and polymer applications based on the information found:

Property Description & Application
Primary Function Slip additive to reduce Coefficient of Friction (CoF) between polymer surfaces [1].
Chemical Type Secondary amide [1].
Migration Speed Slow (compared to primary amides like erucamide or oleamide) [1].
Typical Use Context Favored for multilayer films where controlled, slower migration is beneficial [1].
Key Advantage Provides excellent thermal stability, making it suitable for higher-temperature processing [1].

Experimental Context and Workflows

While detailed protocols for this compound were not located, the search results illustrate its role in material science and suggest pathways for related biological research.

The following diagram illustrates the general workflow for using a slip additive like this compound in polymer film development, from problem identification to material characterization:

Start Define Film Requirement Problem High Friction or Poor Processability Start->Problem Selection Additive Selection: - this compound - Erucamide Problem->Selection Formulation Formulation & Compounding Selection->Formulation Processing Film Processing (Extrusion Casting) Formulation->Processing Migration Additive Migration to Film Surface Processing->Migration Characterization Performance Characterization Migration->Characterization End Final Film Product Characterization->End

For researchers investigating the broader family of fatty acid amides (to which this compound belongs), the workflow often involves chemical synthesis and rigorous characterization. This foundational research is crucial for exploring potential biomedical applications.

Synth Chemical Synthesis Stand Standard Preparation Synth->Stand Analyze LC/QTOF-MS Analysis Stand->Analyze as reference Source Biological Sample Collection Extract Sample Extraction & Preparation Source->Extract Extract->Analyze Ident Compound Identification & Quantification Analyze->Ident Func Functional Assays (e.g., Molecular Docking) Ident->Func

Information Gaps and Alternative Research Avenues

The search results indicate a significant gap between the industrial use of this compound and its potential in drug development.

  • Industrial Focus: Available data characterizes this compound as a processing aid for plastics, with no mentions of therapeutic activity or drug delivery system application [1] [2].
  • Contrast with Bioactive Analogues: Other fatty acid amides are studied for biological effects. For example, Palmitoylethanolamide is researched for anti-inflammatory and analgesic properties [3], and Oleamide is a known neurological signaling molecule [4]. This compound itself is not highlighted in this context within the sourced literature.

How to Proceed with Research

To pursue this topic further, consider these approaches:

  • Broaden Search Terms: Investigate related fatty acid amides (e.g., oleamide, palmitoylethanolamide) that have established bioactivity and research protocols [4] [3].
  • Consult Specialized Databases: Search in-depth chemical, pharmacological, and patent databases for any niche or emerging studies on this compound that may not be indexed in general searches.
  • Empirical Methods: If working directly with the compound, you may need to adapt experimental protocols from research on similar slip additives or fatty acid amides.

References

Comprehensive Application Notes and Protocols: Oleyl Palmitamide as a Viscosity Controlling Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Oleyl Palmitamide (chemical name: (Z)-N-Octadec-9-enylhexadecan-1-amide) is a synthetic amide derivative increasingly utilized as a multifunctional additive in cosmetic, pharmaceutical, and industrial formulations. This secondary amide is synthesized through the reaction of oleyl alcohol and palmitic acid, both fatty acids commonly derived from plant and animal sources. The compound's unique molecular structure, featuring a long hydrocarbon chain with both saturated and unsaturated components, confers exceptional surface-active properties that make it particularly valuable for modifying the rheological characteristics of diverse formulations. While its initial applications focused primarily on slip properties in polymer processing, recent advancements have recognized its significant potential as a viscosity-controlling agent in more complex systems including topical formulations and drug delivery vehicles. [1] [2]

The versatile functionality of this compound stems from its amphiphilic nature, which allows it to interact with both polar and non-polar components in formulations. According to the International Nomenclature of Cosmetic Ingredients (INCI), this compound is officially recognized for two primary functions: opacifying (reducing transparency and translucency by clouding the product) and viscosity controlling (increasing or decreasing the viscosity of cosmetic products). This dual functionality makes it particularly valuable for formulators seeking to achieve specific product aesthetics while maintaining optimal rheological properties for application and stability. [1] [3]

From a regulatory perspective, this compound is generally considered safe for use in cosmetic products, though it carries a comedogenic rating of 2 (low to moderate likelihood of clogging pores), which should be considered when formulating for acne-prone skin. The ingredient has demonstrated a favorable safety profile with relatively low incidence of adverse reactions, though standard patch testing is recommended when introducing it into new formulations, especially those intended for sensitive skin populations. Current regulatory status permits its use in cosmetic applications across multiple jurisdictions, though manufacturers should verify specific regional requirements for their target markets. [1]

Functional Mechanisms and Properties

Lubrication Theory and Molecular Mechanisms

The viscosity-controlling function of this compound operates through multiple molecular mechanisms that can be understood through fundamental lubrication theory. As a secondary amide with a long hydrocarbon chain, this compound functions primarily through boundary lubrication mechanisms, particularly effective in low-speed, high-load pressure regimes where movement is controlled by lubricants that chemically or physically attach to surfaces. This mechanism differs fundamentally from hydrodynamic (full film) lubrication, which relies on a complete fluid film separating surfaces in high-speed friction scenarios. The molecular structure of this compound allows it to align at interfaces, with the polar amide group anchoring to hydrophilic surfaces and the long hydrocarbon chains extending outward, creating a slippery surface that reduces friction and modifies flow characteristics. [4]

At the molecular level, this compound's viscosity-controlling properties derive from its ability to orient at phase boundaries and modify interfacial tension. In oil-in-water emulsions, the molecules accumulate at droplet interfaces, creating steric hindrance that impedes droplet coalescence and modifies flow properties. In polymer systems, it acts as an internal lubricant between polymer chains, reducing intermolecular friction and enabling easier flow under shear stress. The migration capability of this compound is particularly important for its functionality; following processing, the compound gradually moves toward material surfaces where it can exert maximal effect on flow properties. This migration occurs because the molecules are partially soluble in the polymer or formulation matrix during processing but exceed their solubility limit upon cooling or curing, driving them to surfaces where they form an ordered molecular layer. [4] [5]

G Molecular Mechanism of this compound Viscosity Control cluster_0 Molecular Orientation cluster_1 Viscosity Modification Mechanisms cluster_2 Migration Process A Polar Amide Group Anchoring B Hydrocarbon Chains Extending Outward A->B C Ordered Molecular Layer Formation B->C D Interfacial Tension Reduction C->D E Steric Hindrance at Droplet Interfaces D->E F Polymer Chain Lubrication E->F End Reduced Viscosity and Improved Flow F->End G Homogeneous Dispersion in Molten Phase H Solubility Limit Exceeded Upon Cooling G->H I Surface Migration and Crystallization H->I I->End Start This compound Addition Start->A

Comparative Performance Characteristics

Table 1: Comparative Properties of Fatty Acid Amide Additives in Polymer Systems [6] [4] [5]

Amide Type Chemical Classification Migration Speed Thermal Stability Viscosity Reduction Efficiency Optimal Application Temperature
This compound Secondary amide Slow Excellent (+++) Medium >300°C
Erucamide Primary amide Fast Good (++) High 200-250°C
Oleamide Primary amide Very fast Moderate (+) Very high 180-220°C
Stearyl Erucamide Secondary amide Slow Excellent (+++) Medium >300°C
Ethylene Bis-Oleamide Bis-amide Very slow Excellent (+++) Low >300°C

This compound exhibits distinct advantages in applications requiring high thermal stability and controlled migration. As evidenced in Table 1, its secondary amide structure provides exceptional thermal stability, withstanding processing temperatures exceeding 300°C without significant degradation. This makes it particularly suitable for engineering plastics and high-temperature processing conditions where primary amides would degrade or volatilize. The slow migration characteristic of this compound provides both advantages and limitations—while it requires longer time to achieve equilibrium surface concentration and optimal viscosity modification, it also ensures more persistent effects and reduced volatility loss during processing and storage. [6] [4] [5]

The interfacial activity of this compound contributes significantly to its viscosity-controlling function in multiphase systems. In emulsion formulations, it accumulates at oil-water interfaces, forming structured films that resist droplet coalescence while modifying flow behavior. The compound's moderate viscosity reduction efficiency makes it particularly valuable for fine-tuning flow properties without causing excessive thinning or phase separation. Additionally, this compound demonstrates synergistic interactions with other formulation components, including inorganic particulates and surfactants, which can be leveraged to achieve specific rheological profiles. These interactions must be carefully considered during formulation development, as competing surface-active agents may interfere with its migration and functionality. [4] [5]

Formulation Guidelines and Compatibility

Concentration Ranges and Optimization

The effective use of this compound as a viscosity-controlling agent requires careful consideration of concentration parameters based on the specific application and formulation system. Generally, addition levels between 0.5-3.0% are effective for most applications, with specific concentrations optimized according to the base formulation and desired rheological outcomes. At the lower end of this range (0.1-0.5%), this compound primarily functions as an internal lubricant, reducing melt viscosity and improving processing characteristics. At higher concentrations (0.5-2.0%), it increasingly influences surface characteristics and final product viscosity while contributing to opacifying effects. For specific applications such as multilayer films or engineering plastics, concentrations may be adjusted based on layer thickness and the presence of other additives that might compete for surface availability. [4] [5]

Table 2: Recommended Concentration Ranges for Different Applications [1] [2] [4]

Application System Recommended Concentration Range Primary Function Secondary Benefits Optimal Processing Conditions
Cosmetic Creams & Lotions 0.5-1.5% Viscosity control, Opacifying Emolliency, Texture enhancement 40-70°C, moderate shear mixing
Pharmaceutical Topicals 0.2-1.0% Viscosity modification, Stabilization Skin feel improvement, Drug release modulation 50-65°C, controlled cooling
Polymer Processing (PP, PE) 0.1-0.8% Melt flow enhancement, Mold release Slip properties, Anti-blocking 180-300°C, depending on polymer
Industrial Lubricants 1.0-3.0% Viscosity control, Anti-wear Thermal stability, Boundary lubrication 150-250°C, high-shear dispersion
Coatings & Sealants 0.5-2.0% Flow control, Surface modification Improved adhesion, Durability Ambient to 150°C, depending on system

Concentration optimization requires empirical testing within these general ranges, as the effectiveness of this compound is influenced by multiple factors including base composition, processing conditions, and the presence of other additives. Under-lubrication (insufficient additive) can manifest as higher than desired viscosity, processing difficulties, and potential degradation from excessive shear heating. Conversely, over-lubrication (excessive additive) may cause problems including plate-out on processing equipment, impaired interlayer adhesion in multilayer systems, reduced surface treatability, and potential haze development in transparent applications. For critical applications, a systematic approach to concentration optimization is recommended, beginning with baseline formulations and incrementally adjusting this compound levels while monitoring both processing characteristics and final product properties. [4]

Compatibility and Synergistic Effects

This compound demonstrates excellent compatibility with a wide range of cosmetic, pharmaceutical, and polymer ingredients, contributing to its formulation versatility. In cosmetic and topical formulations, it exhibits good stability in both oil and water phases, though it is typically incorporated into the oil phase during emulsion preparation. The compound is compatible with most common emulsion stabilizers, humectants, and active ingredients, though its surface-active nature may potentially influence the partitioning of other ingredients in complex systems. In polymer applications, this compound shows particular compatibility with polyolefins (polyethylene, polypropylene), styrenics (PS, ABS), and various engineering thermoplastics. Its thermal stability ensures minimal degradation or discoloration even in high-temperature processing conditions. [1] [4]

The performance of this compound can be significantly influenced by interactions with co-additives. Antioxidants generally have minimal effect on its functionality, while other surface-active additives may compete for interface occupancy. For instance, antifogging agents, antistats, and certain plasticizers may potentially interfere with the migration of this compound to surfaces, requiring adjustment of concentrations to achieve optimal performance. Interestingly, synergistic effects have been observed between this compound and inorganic particulates such as silica, where the combination can enhance both viscosity modification and anti-blocking performance at lower total additive levels. This synergy can be leveraged to reduce overall additive loading while maintaining performance, potentially lowering formulation costs and minimizing potential negative effects on clarity or other properties. [4] [5]

Formulators should be aware of potential negative interactions under certain conditions. In polyethylene and polypropylene films, extremely high concentrations of slip agents like this compound can potentially lead to printing or lamination difficulties due to excessive surface accumulation. Additionally, in highly polar polymer systems, the migration of this compound may be sufficiently slowed that its effectiveness is diminished. In such cases, formulation adjustments including moderate temperature annealing or selection of alternative viscosity modifiers with different solubility parameters may be necessary. For aqueous systems, the colloidal stability of formulations containing this compound should be verified over the intended product shelf life, particularly across anticipated storage temperature ranges. [5]

Experimental Protocols and Methodologies

Viscosity Measurement and Characterization Methods

Protocol 1: Melt Viscosity Determination in Polymer Systems

  • Objective: Quantify the effect of this compound on polymer melt viscosity under simulated processing conditions.
  • Materials: Base polymer (e.g., polypropylene, polyethylene), this compound (pure, ≥98%).
  • Equipment: Torque rheometer with mixer attachment, analytical balance (±0.0001 g), hot press or injection molder.
  • Procedure:
    • Pre-dry polymer pellets if hygroscopic (2-4 hours at 70-80°C in vacuum oven)
    • Prepare formulations with this compound concentrations of 0%, 0.25%, 0.5%, 0.75%, and 1.0% by weight
    • Premix components using high-speed mixer for 2-3 minutes to ensure uniform distribution
    • Load mixture into rheometer equilibrated at target temperature (e.g., 200°C for PP, 180°C for PE)
    • Record torque values at regular intervals (15-30 seconds) over 10-15 minute test period
    • Calculate viscosity reduction percentage relative to control at consistent time point
    • Perform duplicate or triplicate measurements for statistical significance
  • Data Analysis: Plot viscosity versus shear rate to determine flow behavior index; calculate percentage viscosity reduction at representative shear rates. [4]

Protocol 2: Viscosity Profile in Cosmetic Emulsions

  • Objective: Characterize the influence of this compound on viscosity and flow properties in oil-in-water emulsions.
  • Materials: Base emulsion formulation components, this compound, preservative system.
  • Equipment: Bench-top mixer with controlled shear, rotational viscometer with appropriate spindles, water bath with temperature control, pH meter.
  • Procedure:
    • Prepare control emulsion without this compound using standard hot-process emulsion method
    • Prepare test emulsions with 0.5%, 1.0%, and 1.5% this compound incorporated into oil phase
    • Process all emulsions using identical shear conditions and cooling rates
    • Measure viscosity at 25°C after 24-hour equilibration using appropriate viscometer spindles
    • Conduct viscosity measurements at multiple shear rates (0.5, 1, 2.5, 5, 10, 20 rpm) to characterize thixotropy
    • Monitor viscosity stability over 4-week period at 25°C, 40°C, and cycling conditions (4°C/45°C)
    • Evaluate sensory properties through expert panel assessment
  • Data Analysis: Calculate viscosity enhancement ratio; determine thixotropic index from hysteresis loop area; assess correlation between concentration and viscosity modification. [1] [2]

G Experimental Workflow for Viscosity Characterization cluster_0 Characterization Methods A Formulation Preparation with this compound B Melt Viscosity Assessment (Polymer Systems) A->B C Emulsion Viscosity Profiling (Cosmetic/Pharmaceutical) A->C D Accelerated Stability Testing B->D C->D E Microstructural Analysis D->E I Stability Indices D->I F Performance Correlation and Optimization E->F J Microscopic Evaluation E->J G Rotational Viscometry H Rheological Modeling

Stability and Performance Characterization

Protocol 3: Thermal Stability Assessment

  • Objective: Evaluate the thermal stability of this compound in high-temperature processing conditions.
  • Materials: this compound, polymer substrate or formulation base.
  • Equipment: Thermogravimetric analyzer (TGA), differential scanning calorimeter (DSC), heating oven with precise temperature control, gas chromatography-mass spectrometry (GC-MS) for degradation product analysis.
  • Procedure:
    • Prepare samples containing 0.5% this compound in target matrix
    • Subject to isothermal aging in forced-air oven at temperatures ranging from 200°C to 300°C
    • Remove samples at predetermined intervals (15, 30, 60, 120 minutes)
    • Analyze for visual changes (color, appearance), extractable content, and molecular weight distribution
    • Conduct TGA analysis with 10°C/minute ramp from 50°C to 500°C under nitrogen atmosphere
    • Perform DSC analysis to identify melting points and potential polymorphic transitions
    • Analyze volatile degradation products using headspace GC-MS if discoloration occurs
  • Acceptance Criteria: Weight loss <5% at processing temperature; no significant discoloration; maintenance of viscosity control efficacy after thermal exposure. [6] [4]

Protocol 4: Migration Kinetics and Surface Accumulation

  • Objective: Quantify migration rate and surface accumulation of this compound in polymer films or dried films.
  • Materials: Formulations with this compound, appropriate substrate films.
  • Equipment: FTIR spectrometer with ATR attachment, contact angle goniometer, surface profilometer, controlled environment chambers.
  • Procedure:
    • Prepare films of standardized thickness (25-100 μm) using casting or compression molding
    • Condition films at controlled temperature and humidity (e.g., 23°C, 50% RH)
    • Measure surface concentration at predetermined time points using ATR-FTIR
    • Calibrate using standard films with known surface concentrations
    • Measure contact angles to assess surface energy changes correlated with additive migration
    • Correlate surface accumulation with viscosity modification effects
    • Model migration kinetics using Fickian diffusion models
  • Data Analysis: Calculate diffusion coefficients; determine time to reach equilibrium surface concentration; correlate surface concentration with viscosity reduction efficiency. [5]

Applications and Industrial Implementation

Personal Care and Cosmetic Formulations

In personal care products, this compound serves as a multifunctional ingredient that contributes to both aesthetic qualities and performance characteristics. As a viscosity controlling agent, it helps stabilize emulsions by modifying interfacial properties and creating optimal rheological profiles for specific application formats. In creams and lotions, concentrations of 0.5-1.5% typically provide enhanced spreadability and absorption while maintaining appropriate viscosity for product integrity and consumer acceptance. The compound's opacifying properties simultaneously contribute to product aesthetics, delivering a rich, creamy appearance that consumers associate with high-quality formulations. Additionally, its emollient characteristics improve skin feel, reducing tackiness and providing a smooth afterfeel that enhances consumer satisfaction. [1] [2]

The formulation versatility of this compound allows its incorporation into diverse product categories, including facial creams, body lotions, sun care products, and color cosmetics. In sunscreen formulations, it can contribute to improved active ingredient distribution while maintaining appropriate viscosity for easy application without dripping or running. In makeup products, it assists in pigment dispersion and suspension, enhancing color consistency and product stability. For rinse-off products, this compound can be utilized at lower concentrations to modify rheology without compromising cleansing performance. The compound's compatibility with active ingredients including vitamins, antioxidants, and skin-conditioning agents further expands its utility in functional cosmetic products targeting specific skin benefits. [1] [2]

Pharmaceutical and Specialized Applications

The application of this compound extends to pharmaceutical formulations, particularly topical delivery systems where it functions as a viscosity modifier and stabilizer. In semisolid preparations such as gels, creams, and ointments, it contributes to precise viscosity control, enabling optimization of drug release profiles while ensuring appropriate application properties. The compound's ability to form ordered structures at interfaces can influence the partitioning behavior of active pharmaceutical ingredients, potentially modifying their penetration characteristics. At concentrations typically ranging from 0.2-1.0%, this compound enhances formulation stability without compromising biological activity or compatibility with pharmaceutical preservative systems. Its established safety profile supports inclusion in products for prolonged dermal contact. [2]

Beyond traditional topical formulations, this compound shows promise in specialized drug delivery systems including transdermal patches and controlled-release formulations. In transdermal systems, it can modify the adhesive characteristics and rheological properties of the drug reservoir while potentially influencing permeation kinetics. The compound's thermal stability further enables its use in hot-melt extrusion processes for the production of solid dispersions and implantable delivery systems. In biodegradable formulations, this compound's environmental compatibility aligns with developing sustainable pharmaceutical technologies, though comprehensive degradation studies should be conducted for specific applications. As with any pharmaceutical excipient, appropriate qualification including compatibility studies, stability testing, and where applicable, bioequivalence assessments should be conducted when incorporating this compound into new drug formulations. [2]

Industrial Applications: Lubricants and Coatings

In industrial contexts, this compound serves as a valuable additive in lubricants and coatings, where its viscosity-modifying and surface-active properties provide multiple functional benefits. As a lubricant additive at concentrations of 1.0-3.0%, it contributes to viscosity stabilization across temperature ranges while providing boundary lubrication properties that reduce wear and extend equipment life. The compound's thermal stability ensures performance maintenance under high-temperature operating conditions, making it suitable for automotive and industrial lubricants subjected to extreme conditions. Additionally, its anti-wear characteristics reduce friction between moving parts, potentially enhancing energy efficiency in mechanical systems. [2] [4]

In coating formulations, this compound functions as a surfactant and dispersant that improves application properties and final film characteristics. At concentrations of 0.5-2.0%, it enhances pigment distribution, reduces surface defects, and modifies flow behavior for improved leveling and coverage. The compound's migration tendency can be advantageous in coating systems, where it accumulates at interfaces to optimize surface properties including slip, scratch resistance, and water repellency. In specialty coatings such as those for pharmaceutical packaging or food contact applications, this compound's favorable regulatory status and low toxicity profile provide additional advantages. Formulators should verify compatibility with specific coating resins and crosslinking systems, as the surface activity of this compound may potentially influence intercoat adhesion in multilayer systems. [2] [4]

Conclusion and Future Perspectives

This compound represents a versatile viscosity-modifying agent with applications spanning cosmetic, pharmaceutical, and industrial sectors. Its unique combination of rheological modification, surface activity, and thermal stability enables formulators to address multiple product requirements through incorporation of a single ingredient. The compound's functioning through boundary lubrication mechanisms and interfacial activity provides predictable viscosity control across diverse systems, while its established safety profile supports use in products with human contact. As demonstrated in the application protocols, systematic evaluation of this compound concentration and interactions with co-additives is essential for optimizing performance in specific formulations. [1] [4] [5]

Future development opportunities for this compound include advanced delivery systems where its migration characteristics could be leveraged for targeted functionality. In pharmaceutical applications, further research may explore its potential influence on drug permeation and release kinetics. The growing emphasis on sustainable formulation aligns well with this compound's biodegradability and potential derivation from renewable resources. As formulation science advances, this compound's multifunctionality positions it as a valuable component in developing next-generation products with enhanced performance, stability, and user experience. [2]

References and Additional Resources

  • Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. [1]
  • ScienceDirect. (2025). Oleamide - an overview. [6]
  • Google Patents. (2025). CN112237930A - Catalyst, preparation method of catalyst and application of catalyst in preparation of this compound. [7]
  • LinkedIn. (2025). This compound in the Real World: 5 Uses You'll Actually See. [2]
  • Google Patents. (2025). EP0469778B1 - Method and composition for improving processability of rubber and plastics. [8]
  • SpecialChem. (2025). Lubricants: How to select the right grade for plastics?. [4]
  • ScienceDirect. (2025). Slip Additive - an overview. [5]
  • COSMILE Europe. (2023). This compound. [3]

References

Oleyl Palmitamide in Cosmetics: Core Information

Author: Smolecule Technical Support Team. Date: February 2026

Oleyl Palmitamide is a versatile amide derivative widely used in cosmetic formulations. The table below summarizes its key characteristics based on the available data:

Property Description
INCI Name [1] This compound
CAS Number [2] 16260-09-6
Chemical Formula [2] C34H67NO
Primary Functions [2] [1] Opacifying Agent, Viscosity Controlling Agent
Other Functions Slip agent, antiblocking agent, release agent [2].
Typical Applications Skincare creams, lotions, and other personal care formulations [3].
Regulatory Status Regulated as a cosmetic ingredient; subject to regional regulations (e.g., EU Cosmetics Regulation) [1].

Proposed Functional Mechanism and Workflow

The following diagrams illustrate the proposed functional role of this compound in a cosmetic emulsion and a general development workflow for formulating with it.

G cluster_0 Formulation Stage cluster_1 Opacifying Mechanism OleylPalmitamide This compound Added to Formulation Disperses Disperses in the Oil Phase OleylPalmitamide->Disperses Emulsification High-Shear Emulsification Disperses->Emulsification FinalEmulsion Stable Emulsion (Oil-in-Water) Emulsification->FinalEmulsion LightRays Incident Light FinalEmulsion->LightRays Scattering Light Scattering at Particle Interfaces LightRays->Scattering OpaqueProduct Opaque, Pearlescent Final Product Scattering->OpaqueProduct OilPhase Oil Phase (and other ingredients) OilPhase->OleylPalmitamide WaterPhase Water Phase WaterPhase->Emulsification

This compound Functional Role in Emulsion

G Start Define Product Specifications PhaseA Heat & Mix Oil Phase (Include this compound) Start->PhaseA PhaseB Heat Water Phase Start->PhaseB Emulsify Combine Phases & Homogenize PhaseA->Emulsify PhaseB->Emulsify Cool Cool with Stirring Emulsify->Cool Evaluate Quality Control & Stability Testing Cool->Evaluate End Stable Final Product Evaluate->End

Cosmetic Formulation Development Workflow

References

Comprehensive Application Notes and Protocols for Secondary Amide Slip Agents in Multilayer Films

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Slip Agents and Secondary Amides

Slip agents are essential additives in the production of plastic films, particularly for flexible packaging. Their primary function is to reduce the Coefficient of Friction (COF) between film surfaces, which is critical for optimal performance on high-speed converting, filling, and packaging machinery. Without slip agents, polyolefin films can exhibit high COF, leading to processing difficulties, bag opening issues, and unstable stacking [1].

Secondary amide slip agents, such as erucamide and oleamide, are a class of migratory additives. They function by migrating from the bulk polymer to the film surface, forming a lubricating layer that reduces friction. A key development in this field is the emergence of non-migratory slip agents, which offer performance advantages in complex multilayer structures by providing a more stable and consistent COF over time, especially in laminated films where traditional amides can lose effectiveness [2] [3].

Mechanism of Action and Key Characteristics

Mechanism of Migratory Slip Agents

The performance of traditional secondary amides hinges on their ability to migrate through the polymer matrix.

  • Migration Path: Slip molecules diffuse primarily through the amorphous regions of a polyolefin. Consequently, migration is inherently slower in more crystalline resins like HDPE and PP compared to LDPE or LLDPE [2].
  • Surface Modification: Once at the surface, the molecules form an oily layer that acts as a lubricant, effectively lowering the COF [1].
  • Polymer Dependence: The efficiency of this migration is influenced by polymer morphology. Highly amorphous and tacky polymers, such as metallocene LLDPE (mLLDPE) with densities below 0.92 g/cc, often require higher loadings of slip agent to achieve target performance. Furthermore, polar polymers like EVA or EMA can interact with the functional groups of the slip agent, retarding its migration to the surface [2].
Comparative Analysis of Slip Agent Performance

The table below summarizes the core characteristics of different slip agent types, highlighting the position of secondary amides.

Table 1: Characteristics of Slip Agent Types

Feature Traditional Secondary Amides (e.g., Erucamide) Primary Amides (e.g., Oleamide) Non-Migratory Slips
Molecular Weight Higher Lower Very High [2]
Migration Speed Slower, more controlled [2] Faster [2] Non-migratory [1] [2]
COF Stability Good, but can increase over time/post-lamination [2] Can be less stable over time Excellent; consistent over prolonged storage [2]
Typical COF Range Low (e.g., ≤0.20) [1] Low (e.g., ≤0.20) [1] 0.20 to 0.40 [2]
Thermal Stability Good (erucamide is more stable than oleamide) [2] Lower High; stable in high-temp processes [2]
Cost-Effectiveness Good cost-benefit balance [1] Good More cost-effective in multilayer films (only needed in outer layers) [2]

Formulation Guidelines and Performance Data

Quantitative COF Classifications and Targets

Establishing target COF values is a fundamental first step in formulation. The following table provides a standard reference for defining these targets.

Table 2: COF Level Classification for Plastic Films

COF Level Coefficient of Friction (COF) Typical Application Need
Low ≤ 0.20 Essential for smooth material flow over machine rollers and surfaces [1]
Medium 0.20 - 0.40
High > 0.40 (Anti-slip target: >0.45) Required for stack stability in storage and transport [1]
Layer-Specific Slip Agent Selection for Multilayer Films

Multilayer film structures often require different surface properties on the inner (sealing) and outer layers. The following workflow outlines the decision-making process for selecting and positioning slip agents in a typical three-layer film structure.

Multilayer Film Slip Agent Selection Workflow Start Start: Define Layer Requirements Layer1 Layer 1: Outer Surface Layer2 Layer 2: Core Layer Layer3 Layer 3: Inner/Sealant Surface Decision1 Requirement: High COF for stack stability? Layer1->Decision1 Decision2 Requirement: Low COF for machine handling? Layer3->Decision2 AntiSlip Apply Anti-Slip Additive (Target COF > 0.45) Decision1->AntiSlip Yes NoActionOuter No Slip Additive Needed Decision1->NoActionOuter No MigratorySlip Consider Migratory Slip (e.g., Secondary Amide) Decision2->MigratorySlip Yes, standard app NonMigratorySlip Prefer Non-Migratory Slip for stable COF Decision2->NonMigratorySlip Yes, critical app

Experimental Protocols

This section provides detailed methodologies for evaluating and validating the performance of secondary amide slip agents in film formulations.

Protocol 1: Formulation of a Slip Masterbatch

This protocol describes the creation of a concentrated masterbatch for incorporation into the polymer matrix.

Table 3: Masterbatch Formulation Parameters

Parameter Specification Notes / Rationale
Carrier Resin LDPE, LLDPE, mLLDPE, EMA, EVA Selection depends on compatibility with base polymer of film layer [2].
Slip Agent Type Secondary Amide (e.g., Erucamide) Higher thermal stability vs. primary amides [2].
Slip Concentration 10% - 20% by weight Standard commercial concentrations for masterbatches [2].
Processing Method Twin-screw extrusion Ensures uniform dispersion of the slip agent within the carrier.
Let-Down Ratio 1-4% in final film layer Adjust based on target COF and polymer crystallinity [2].

Procedure:

  • Drying: Pre-dry the slip agent and carrier resin if necessary to prevent hydrolysis and degradation.
  • Pre-mixing: Thoroughly blend the slip agent with the carrier resin pellets/powder using a high-speed mixer.
  • Extrusion: Feed the mixture into a twin-screw extruder. Use a temperature profile appropriate for the carrier resin, ensuring it does not exceed the thermal degradation limit of the slip agent.
  • Pelletizing: Underwater pelletize the extruded strand to form the masterbatch.
  • Packaging: Package the final masterbatch in moisture-proof bags.
Protocol 2: COF Stability Testing Under Lamination Conditions

This test evaluates the long-term performance and robustness of the slip system, simulating the challenging condition of post-film lamination.

Objective: To measure the change in COF of a film containing secondary amides before and after lamination and during aged storage, comparing it against non-migratory alternatives [2].

Materials & Equipment:

  • Test films (3-layer coextruded structure, e.g., mLLDPE seal layer / two octene-LLDPE layers) [2]
  • Laminating adhesive (e.g., solvent-based polyurethane) [2]
  • COF tester (e.g., static and kinetic COF measurement apparatus)
  • Controlled temperature and humidity chamber
  • Lamination equipment

Procedure:

  • Baseline COF: Measure the initial COF of the unlaminated film.
  • Lamination: Laminate the test film to a substrate such as PET using the adhesive.
  • Post-Lamination COF: Measure the COF of the laminated film at specified time intervals (e.g., 1 hour, 24 hours, 7 days, 30 days) after lamination [2].
  • Data Analysis: Plot COF versus time. A stable COF profile indicates a robust slip system.

Expected Outcome: Films with conventional erucamide may see COF jump significantly (e.g., from 0.2 to over 0.68) after lamination, whereas films with non-migratory slips will show a more modest increase and better overall stability [2].

Advanced Application: Synergy with Antiblock Additives

Slip agents are rarely used in isolation. Achieving optimal packaging performance often requires a synergistic combination of additives.

  • Synergistic Effect: Slip and anti-blocking additives have a complementary function and are typically used together [1].
  • Mechanism: While slip agents create a lubricating layer, anti-block additives (e.g., talc, natural silica, synthetic silica) create micro-roughness on the film surface. This roughness allows air to enter between films in contact, countering the blocking effect caused by Van der Waals forces and making the films easier to separate [1].
  • Formulation Consideration: Most polyethylene resins for flexible packaging already contain both additives. However, for demanding applications, evaluating the need for additional masterbatch additives is crucial for optimal performance [1].

The following diagram illustrates the combined mechanism of slip and anti-block additives in preventing film blocking and ensuring low friction.

Mechanism of Slip and Antiblock Additives Film1 Film Layer AntiblockParticles Antiblock Particles (Create Micro-roughness) Film1->AntiblockParticles  Protrudes from Surface Film2 Film Layer SlipLayer Slip Additive Layer (Reduces Friction) SlipLayer->Film1 Migrates to Surface AirGap Air Gap AntiblockParticles->AirGap Force Blocking Force Force->Film1 AirGap->Film2

Conclusion

Secondary amide slip agents remain a cornerstone technology for controlling COF in polyolefin films due to their effectiveness and cost-benefit balance. However, the selection of a slip agent is a critical decision that must account for polymer morphology, film structure, and processing conditions.

For multilayer films, particularly those facing demanding applications like hot filling, prolonged storage, or lamination, non-migratory slip agents present a significant advantage by providing a stable and consistent COF, thereby reducing process variability and rejects [2]. A smart, synergistic formulation that combines slip agents with anti-block additives, and potentially anti-slip agents on outer surfaces, is key to producing high-performance flexible packaging [1].

References

Oleyl Palmitamide: Properties and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Oleyl Palmitamide is a synthetic compound derived from oleic acid and palmitic acid, forming an amide bond. It is valued in formulations for its role as an opacifying agent (reducing transparency) and viscosity controller (modifying product consistency) [1]. Its primary benefits and uses are summarized in the table below.

Function Description Common Product Types
Opacifying [1] Imparts a non-transparent, opaque appearance to a formulation, enhancing aesthetic and sensory properties. Creams, lotions, makeup
Viscosity Controlling [1] Modifies the thickness and flow properties of a product, ensuring optimal consistency for application and stability. Lotions, creams, lubricants, coatings

Beyond cosmetics, this compound is used in industrial applications. It functions as an additive in lubricants and greases, where it is noted for providing anti-wear properties and stability at high temperatures [2]. It is also employed in coatings and sealants as a surfactant and dispersant to improve uniformity and durability [2].

Experimental Analysis and Workflow

While a dedicated thermal degradation protocol for this compound is not available in the search results, you can adapt established methodologies for fatty acid amides. The following workflow outlines a general approach for stability and degradation analysis.

G cluster_analytics Characterization Techniques Start Start: this compound Sample P1 Thermal Stress (Controlled Heating) Start->P1 P2 Analytical Characterization P1->P2 A1 Thermogravimetric Analysis (TGA) P2->A1 A2 Differential Scanning Calorimetry (DSC) P2->A2 A3 High-Performance Liquid Chromatography (HPLC) P2->A3 A4 Mass Spectrometry (MS) P2->A4 A5 Fourier-Transform Infrared Spectroscopy (FTIR) P2->A5 P3 Data Analysis & Reporting A1->P3 A2->P3 A3->P3 A4->P3 A5->P3

Detailed Methodologies for Key Experiments

Here are detailed protocols for the core analytical techniques referenced in the workflow.

1. Thermogravimetric Analysis (TGA) for Thermal Stability

  • Objective: To determine the temperature at which this compound begins to decompose and to quantify its thermal degradation profile.
  • Sample Preparation: Weigh 5-10 mg of pure this compound into a pristine platinum TGA crucible.
  • Instrument Parameters:
    • Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.
    • Temperature Program: Ramp from 25°C to 600°C at a heating rate of 10°C per minute.
  • Data Analysis: Plot weight (%) against temperature (°C). The onset of decomposition is identified as the temperature at which a 5% weight loss occurs. The residual mass at 600°C indicates the ash or carbonaceous content.

2. Differential Scanning Calorimetry (DSC) for Phase Transitions

  • Objective: To identify melting points, crystallization behavior, and glass transitions, which are critical for processing.
  • Sample Preparation: Weigh 3-5 mg of sample in a sealed aluminum crucible with a pierced lid. An empty pan serves as the reference.
  • Instrument Parameters:
    • Atmosphere: Nitrogen at 50 mL/min.
    • Temperature Program: A heat-cool-heat cycle is recommended. Equilibrate at -50°C, heat to 250°C (first heating), cool to -50°C, and then reheat to 250°C (second heating), all at a rate of 10°C/min.
  • Data Analysis: Analyze the second heating cycle to determine the melting point (peak temperature) and enthalpy of fusion (area under the peak). This cycle eliminates thermal history from the sample.

3. Chromatographic Analysis of Thermal Degradation Products

  • Objective: To separate and identify the molecular species formed when this compound degrades.
  • Sample Preparation: Heat a sample of this compound at a target temperature (e.g., 250°C) for a set duration (e.g., 30 minutes). Dissolve the resultant material in a suitable solvent like chloroform or tetrahydrofuran at a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
  • Instrument Parameters (LC-MS):
    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Gradient from 80% water/20% acetonitrile to 100% acetonitrile over 20 minutes.
    • Detection: Mass Spectrometer with Electrospray Ionization (ESI) in positive and negative modes.
  • Data Analysis: Compare the chromatograms and mass spectra of the heated and unheated samples. New peaks indicate degradation products, which can be tentatively identified by their mass-to-charge (m/z) ratios.

Formulation and Handling Considerations

For researchers integrating this compound into product development, consider these practical aspects:

  • Integration: It is typically incorporated into formulations during the mixing or blending stages due to its good compatibility with oils, water, and other common ingredients [2].
  • Regulatory Status: Manufacturers must ensure adherence to relevant safety standards set by agencies like the FDA or EMA. Its biodegradability and low toxicity can facilitate compliance with environmental regulations [2].
  • Safety and Toxicity: While generally considered safe for use in cosmetics, standard laboratory safety procedures for handling fine powders should be observed. Data on its use during pregnancy is lacking, and it has a comedogenic rating of 2 (low to moderate pore-clogging potential) [1].

References

Comprehensive Technical Guide: Extraction and Purification Methods for Fatty Acid Amides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fatty Acid Amides and Their Applications

Fatty acid amides represent a significant class of lipid molecules with diverse applications in pharmaceutical, cosmetic, and industrial sectors. These compounds are characterized by an amide bond formed between a fatty acid and an amine, which confers unique physicochemical properties compared to their ester counterparts. Fatty acid amides demonstrate enhanced metabolic stability and biological activity, making them valuable targets for drug development. The extraction and purification of these compounds require specialized methodologies to ensure high yield and purity while maintaining their structural integrity.

The significance of fatty acid amides spans multiple domains. In neuroscience research, fatty acid amide hydrolase (FAAH) substrates play crucial roles in endocannabinoid signaling pathways, making them important targets for understanding neurological disorders [1]. In industrial applications, fatty acid amides like oleylamide serve as slip agents in plastic film production, mould release agents, and components in cosmetics formulations [2]. The analytical characterization of these compounds requires sophisticated techniques including HPLC, NMR spectroscopy, and mass spectrometry to confirm structural identity and purity [3] [4].

Table 1: Comparison of Fatty Acid Amide Extraction and Purification Methods

Method Optimal Conditions Yield Range Purity Achievable Key Applications
Microwave-Assisted Amidation 180-200°C, 25-30 min, Lewis acid catalyst 91-94% (crude), 50-54% (purified) 90-95% Long-chain fatty acid amides (C12-C22)
Microwave-Assisted Acid Digestion 130°C, 55 min, 3M HCl ~2× traditional method Analytical grade 3-OH-FAs from environmental samples
Deep Eutectic Solvent Extraction DBB/Geraniol (1:2), 25°C KD: 1.2-3.5 (varies by acid) >99% after processing Carboxylic acids from fermentation broth

Microwave-Assisted Amidation Protocol for Fatty Acid Amides

Reaction Setup and Optimization

Microwave-assisted synthesis provides a dramatic reduction in reaction time compared to conventional amidation methods. Where traditional approaches require 48 hours or more, microwave irradiation achieves efficient amidation in 25-30 minutes at atmospheric pressure, significantly reducing energy consumption and minimizing thermal degradation byproducts [2]. The protocol utilizes Lewis acid catalysts including tetra-n-butyl titanate, tetra-n-ethyl titanate, or butyl tin chloride di-hydroxy at concentrations of 0.5-1.0 wt% based on fatty acid weight, which markedly increase reaction rates between fatty acids and ammonia.

The nitrogen source typically derives from urea decomposition, which liberates gaseous ammonia subsurface to the fatty acid when heated. The optimal molar ratio ranges from 2-6 moles of urea per mole of fatty acid. Excessive water should be avoided in the reaction mixture as it can hydrolyze the amide bond and reduce yield. The process is particularly effective for long-chain fatty acids (C12-C22), with oleic acid (C18:1) being a predominant substrate for oleylamide production. Reaction temperature control is critical—while the system can operate at 140-250°C, the optimal range is 180-200°C, balancing acceptable reaction rates against minimal byproduct formation [2].

Step-by-Step Experimental Procedure
  • Reaction Mixture Preparation: Combine 25g of fatty acid (e.g., oleic acid, 74% purity) with 22g of solid urea beads and 0.25g of tetra-n-butyl titanate in a 250mL round bottom flask.

  • Microwave Irradiation: Place the reaction vessel in a 900W microwave oven cavity equipped with magnetic stirring. Program the microwave to heat from ambient temperature to 195°C within 5 minutes and maintain this temperature for 25 minutes with continuous stirring.

  • Reaction Monitoring: Track reaction progress by measuring acid value of the reaction mixture. The reaction is considered complete when the acid value reaches 15 or below, indicating sufficient conversion to the amide product.

  • Crude Product Isolation: After cooling, subject the reaction product to solvent extraction with chloroform. Filter the chloroform extract to remove unreacted urea and catalyst residues.

  • Solvent Removal: Concentrate the chloroform extract using a rotary evaporator to obtain crude fatty acid amide. Typical crude yields range from 91-94% based on starting fatty acid weight [2].

  • Purification: Purify the crude amide via recrystallization using solvent sequences of n-hexane, ethanol, and acetonitrile. Use a ratio of 1 part crude oleylamide to 10 parts solvent by weight. The final purified oleylamide yield is approximately 50-54% with 90-95% purity, as determined by HPLC analysis [2].

G FA Fatty Acid Mix Combine Reagents FA->Mix Urea Urea Urea->Mix Catalyst Lewis Acid Catalyst Catalyst->Mix Microwave Microwave Irradiation 180-200°C, 25-30 min Mix->Microwave Extract Chloroform Extraction Microwave->Extract Evaporate Solvent Evaporation Extract->Evaporate Crude Crude Fatty Acid Amide (91-94% yield) Evaporate->Crude Recryst Recrystallization (hexane/ethanol/acetonitrile) Crude->Recryst Pure Purified Fatty Acid Amide (50-54% yield, 90-95% purity) Recryst->Pure

Diagram 1: Microwave-assisted amidation workflow for fatty acid amides

Microwave-Assisted Acid Digestion for 3-Hydroxy Fatty Acids from Soil

Method Development and Optimization

The extraction of 3-hydroxy fatty acids (3-OH-FAs) from environmental samples like soil requires efficient liberation of these biomarkers from complex matrices where they are bound to macromolecules through ester or amide bonds. Traditional methods involve boiling HCl under reflux for 2-18 hours, but microwave-assisted acid digestion significantly reduces extraction time to 55 minutes while doubling the yield of 3-OH-FAs compared to conventional approaches [5]. This protocol optimization utilized an orthogonal array experimental design (L16(43)) to evaluate three critical variables: HCl concentration, heating temperature, and irradiation time.

The optimized conditions established through this systematic approach include 3 mol/L HCl concentration, 130°C heating temperature, and 55 minutes irradiation time. The HCl concentration proved to be the most significant factor affecting extraction efficiency, followed by temperature and time. Under these optimized conditions, the method achieves twice the yield of 3-OH-FAs compared to traditional acid digestion while reducing laboratory processing time by approximately 70% [5]. This enhanced efficiency makes the method particularly valuable for paleoenvironmental research where 3-OH-FAs serve as important proxies for reconstructing temperature and pH conditions in terrestrial and marine environments.

Table 2: Optimization Parameters for Microwave-Assisted Acid Digestion of 3-OH-FAs

Factor Tested Range Optimal Condition Relative Influence Effect on Yield
HCl Concentration 1-4 mol/L 3 mol/L Highest Direct correlation up to optimum
Heating Temperature 100-130°C 130°C Medium Positive correlation
Irradiation Time 25-70 minutes 55 minutes Moderate Diminishing returns after optimum
Step-by-Step Extraction Protocol
  • Sample Preparation: Homogenize soil samples using a mortar and pestle. Sieve through a 100-mesh screen to ensure uniform particle size. Weigh approximately 0.5g of soil into microwave digestion vessels.

  • Acid Addition: Add 10mL of 3M HCl to each digestion vessel containing soil samples. Securely close vessels according to manufacturer specifications.

  • Microwave Digestion: Place vessels in the microwave digestion system. Program the system to reach 130°C over 10 minutes and maintain this temperature for 55 minutes. Use fixed power mode during heating.

  • Cooling and Collection: After digestion, allow vessels to cool to room temperature before opening. Transfer the contents to centrifuge tubes.

  • Extract Separation: Centrifuge at 5000 rpm for 10 minutes to separate the acid extract from soil particulates.

  • Lipid Recovery: Transfer the supernatant to a separation funnel. Extract 3-OH-FAs using dichloromethane (3 × 10mL). Combine the organic layers and evaporate to dryness under nitrogen stream.

  • Derivatization: Convert 3-OH-FAs to their corresponding methyl esters using BF3-methanol reagent for subsequent GC-MS analysis [5].

This optimized protocol not only enhances extraction efficiency but also improves the reliability of downstream paleoenvironmental proxies including RAN15, RAN17, and Branching Ratio used for temperature and pH reconstruction. The method has been validated using globally distributed soil samples, demonstrating robust performance across different soil types and environmental conditions.

Deep Eutectic Solvent Extraction System for Carboxylic Acids

Solvent Design and Performance Evaluation

Deep eutectic solvents (DESs) represent a novel class of green extraction media that offer distinct advantages over traditional organic solvents, including low toxicity, biodegradability, and tunable physicochemical properties. For carboxylic acid extraction, amide-based hydrophobic DESs have demonstrated exceptional performance. These solvents are typically formed by combining geraniol with amides (DBB or DBA) in specific molar ratios (commonly 1:2), creating versatile extraction systems with high selectivity for carboxylic acids [6]. The extraction efficiency is quantified through the distribution coefficient (KD), which varies significantly based on both the DES composition and the target carboxylic acid structure.

The extraction performance follows the trend: succinic acid > acetic acid > lactic acid, reflecting the influence of acid structure on partitioning behavior. Molecular dynamics simulations reveal that this efficiency pattern correlates with the strength of hydrogen bonding interactions between the DES components and the target acids. The DES comprised of DBB and geraniol (1:2 molar ratio) demonstrates particularly favorable characteristics, with KD values of approximately 3.5 for succinic acid, 2.0 for acetic acid, and 1.2 for lactic acid [6]. These values significantly exceed those obtained with traditional solvents like diethyl ether or octanol, highlighting the superior extraction capability of amide-based DESs.

Molecular Dynamics and Process Intensification

Molecular dynamics simulations provide valuable insights into the extraction mechanisms at the molecular level. Radial distribution function (RDF) analyses demonstrate that carboxylic acids form strong hydrogen bonds with both the carbonyl group of the amide and the hydroxyl group of geraniol in the DES structure. The simulation results indicate that the acids tend to aggregate within the DES phase rather than forming discrete complexes, with coordination numbers following the same trend as experimental distribution coefficients [6]. This molecular-level understanding enables rational design of DES formulations tailored to specific carboxylic acid separation needs.

For process intensification, the Kremser method is employed to simulate multistage continuous countercurrent extraction, providing a framework for scaling up the separation process. The simulation results indicate that high recovery rates (>95%) can be achieved with relatively few extraction stages when using optimized DES formulations. A mini-pilot test using real fermentation broth has confirmed the technical feasibility of this approach, demonstrating stable operation over extended periods and efficient recovery of carboxylic acids from complex biological matrices [6]. This positions DES-based extraction as a viable green alternative to conventional methods for industrial-scale carboxylic acid recovery.

Analytical Methods for Fatty Acid Amide Characterization

HPLC Analysis Conditions and Parameters

High-performance liquid chromatography (HPLC) provides a robust analytical technique for quantifying fatty acid amides and assessing their purity. The Ascentis RP-Amide column (15 cm × 4.6 mm I.D., 5 μm particles) offers excellent separation for fatty acid compounds using a mobile phase consisting of [A] 0.1% formic acid in water and [B] acetonitrile in a ratio of 5:95 (A:B) [7]. The system operates at a flow rate of 1.0 mL/min with a column temperature maintained at 35°C, and detection typically utilizes ESI(-) mode for enhanced sensitivity toward amide compounds.

For analytical procedures, samples should be prepared at approximately 10 μg/mL in acetonitrile with an injection volume of 5 μL. These conditions provide optimal peak shape and resolution for various fatty acid amides, enabling accurate quantification. When analyzing complex biological or environmental samples, additional sample cleanup steps may be necessary prior to HPLC analysis to prevent column contamination and maintain analytical performance. The HPLC system should be calibrated with authentic standards covering the expected concentration range, typically from 0.1 to 100 μg/mL, to ensure accurate quantification of target analytes [7].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy offers complementary structural information for fatty acid amides, particularly for characterizing unsaturated compounds where double bond position and configuration influence biological activity. Advanced NMR techniques including both 1D and 2D experiments provide diagnostic information specific to carbon-carbon double bond locations and stereochemistry of unsaturated fatty acids [3]. This capability is especially valuable for identifying and quantifying isomeric forms that may be challenging to distinguish using chromatographic methods alone.

The NMR approach enables structural characterization at the isomeric level without requiring extensive sample processing or reference standards for every potential isomer. Specific diagnostic peaks in the NMR spectra allow for relative quantitation of different fatty acid isomers present in a sample. The method has been validated across multiple sample types, demonstrating its robustness for analyzing unsaturated lipid structures with high structural specificity [3]. For fatty acid amides, NMR can confirm amide bond formation and determine regiochemistry when secondary amines are employed in the synthesis.

Conclusion and Future Perspectives

The extraction and purification of fatty acid amides have evolved significantly with the introduction of microwave-assisted techniques and green solvent systems. The protocols detailed in this application note provide robust methodologies for producing high-purity fatty acid amides from various sources, with specific advantages in efficiency, yield, and environmental impact compared to conventional approaches. The integration of process optimization through experimental design and molecular-level understanding of extraction mechanisms has enabled remarkable improvements in these methodologies.

Future developments in fatty acid amide research will likely focus on further process intensification, including continuous flow systems that integrate synthesis, extraction, and purification steps. The exploration of novel solvent systems such as tailored deep eutectic solvents with specific affinity for amide compounds represents another promising direction. Additionally, the application of in-line analytical technologies for real-time process monitoring and control could significantly enhance reproducibility and quality assurance in fatty acid amide production. As these methodologies continue to evolve, they will undoubtedly expand the applications of fatty acid amides in pharmaceutical, cosmetic, and industrial sectors.

References

Understanding Oleyl Palmitamide as a Migrating Slip Additive

Author: Smolecule Technical Support Team. Date: February 2026

Oleyl Palmitamide (OP) is a secondary fatty acid amide that functions as a migrating slip additive [1] [2]. Its mechanism involves being soluble in the polymer melt during processing but exceeding its solubility limit as the polymer cools and crystallizes. This forces the additive to migrate to the polymer surface, forming a lubricating layer that reduces the Coefficient of Friction (CoF) [2].

The table below compares this compound with other common fatty acid amide slip agents [1] [2]:

Additive Name Amide Type Migration Speed Low COF Achievable Thermal Stability Typical Use Context
Erucamide (E) Primary Medium (++) Very Good (+++) Medium (++) General purpose; fast-acting slip
Oleamide (O) Primary Fast (+++) Medium (++) Poor (+) Very fast slip effect required
This compound (OP) Secondary Slow (+) Poor (+) Very Good (+++) High-temp processing, multilayer films
Stearyl Erucamide (SE) Secondary Slow (+) Poor (+) Very Good (+++) High-temp processing, multilayer films
Ethylene Bis-Oleamide (EBO) Secondary, Bisamide Slow (+) Poor (+) Very Good (+++) Also provides an anti-block effect

This diagram illustrates the migration mechanism and the factors that influence its speed:

G A Phase A: Initial State B Phase B: Migration A->B Polymer Cools C Phase C: Equilibrium B->C Migration Complete Homogeneously\ndispersed Homogeneously dispersed Homogeneously\ndispersed->A High COF High COF High COF->A Additive migrates\nto surface Additive migrates to surface Additive migrates\nto surface->B Surface concentration\nincreases Surface concentration increases Surface concentration\nincreases->B COF decreases COF decreases COF decreases->B Continuous surface\ncoating formed Continuous surface coating formed Continuous surface\ncoating formed->C COF at minimum COF at minimum COF at minimum->C Factors Key Control Factors Polymer Crystallinity Polymer Crystallinity Factors->Polymer Crystallinity Additive Compatibility Additive Compatibility Factors->Additive Compatibility Additive Concentration Additive Concentration Factors->Additive Concentration Temperature Temperature Factors->Temperature Polymer Crystallinity->B Additive Compatibility->B Additive Concentration->B Temperature->B

Troubleshooting Migration Speed: FAQs

Here are answers to common technical questions about controlling this compound's behavior.

FAQ 1: The slip effect in our polyolefin films is taking too long to develop. How can we accelerate the surface migration of this compound?

A slow slip effect is consistent with this compound's inherent properties [1] [2]. To accelerate its action:

  • Check the Polymer Crystallinity: OP migrates slower through highly crystalline polymers (like HDPE or PP homopolymer) compared to amorphous ones (like LDPE) [1]. Consider this in your substrate selection.
  • Review Your Additive Package: The presence of other blooming additives (e.g., antifogging agents or certain antistats) can compete for space on the film surface and slow OP's migration [2]. You may need to reformulate your additive package.
  • Verify Concentration: Ensure the concentration is high enough to exceed its solubility limit in the specific polymer, which is a prerequisite for migration to begin [2].
  • Consider a Blend: For a faster initial slip, consider blending OP with a small amount of a faster-migrating primary amide like erucamide. Note that this will change the overall migration profile.

FAQ 2: We are processing engineering plastics at high temperatures. Will this compound remain effective, and how can we ensure stability?

Yes, this is a key application for this compound. Its very good thermal stability (with little breakdown below ~350°C) makes it suitable for engineering plastics and high-temperature processing where primary amides like oleamide would degrade [1] [3]. To ensure stability:

  • Confirm Thermal Limits: While stable, always verify that your processing temperature is within the specific manufacturer's recommended range for the grade you are using.
  • Avoid Contamination: Ensure no catalytic impurities are present in your polymer mix that could promote thermal degradation.

FAQ 3: We are designing a multilayer film structure. Where should we incorporate this compound for best results?

OP's slow migration rate makes it excellent for multilayer films, as it is less likely to migrate into an adjacent layer where it is not wanted [1] [2].

  • Target the Outer Layer: Incorporate OP directly into the outer layer(s) of the film that require a low CoF.
  • Prevent Interlayer Contamination: Its slow migration helps maintain the clarity and functionality of barrier or sealant layers.

Experimental Protocol: Evaluating Migration Speed

This workflow provides a systematic approach for studying migration speed in a lab setting.

G Start 1. Prepare Film Samples A 2. Condition Samples (Temperature & Time) Start->A B 3. Measure Surface Properties (COF, ATR-FTIR, XPS) A->B C 4. Analyze Data B->C End 5. Correlate with Formulation C->End n1 Vary polymer type, additive concentration, and conditioning time n1->A n2 Track COF over time to establish kinetics n2->B

1. Prepare Film Samples

  • Create a series of polymer films (e.g., via compression molding or cast film extrusion) with varying, known concentrations of this compound.
  • As a control, prepare a film with a fast-migrating primary amide (e.g., erucamide) at the same concentration.
  • Key Variable: Systematically change one parameter at a time, such as the polymer base (e.g., LDPE vs. PP) or the presence of other additives [2].

2. Condition Samples

  • Age the films under controlled temperature and humidity conditions.
  • Key Variable: Create a time-series by testing samples at different intervals (e.g., 1 hour, 24 hours, 1 week) to track the migration kinetics [2].

3. Measure Surface Properties

  • Coefficient of Friction (CoF): Measure the kinetic or static CoF of the films according to a standard method like ASTM D1894. A decreasing CoF over time indicates additive migration [2].
  • Surface Composition Analysis: Use techniques like Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) or X-ray Photoelectron Spectroscopy (XPS) to detect and quantify the chemical signature of this compound on the film surface.

4. Analyze Data & Correlate with Formulation

  • Plot CoF and surface concentration data versus time to build a kinetic model of the migration.
  • Correlate the migration speed with your experimental variables (polymer type, concentration, etc.) to understand their impact.

References

COF Fabrication Methods for Low-Friction Material Development

Author: Smolecule Technical Support Team. Date: February 2026

Method Name Key Steps & Materials Critical Parameters Primary Application (in cited research) Key Achievements / Properties

| Liquid-Liquid-Solid Interfacial Polymerization [1] | 1. Porous substrate (e.g., PAN fiber) wetted with aqueous diamine (e.g., Pa). 2. Organic phase (DCM/AcOH) with aldehyde (e.g., Tp) layered on top. 3. Reaction at high temperature. [1] | - Temperature: 80°C

  • Time: 3 hours
  • Monomer concentration: 20 mg/mL [1] | Wastewater purification (dye removal) [1] | Rapid fabrication (hours); robust, flexible, large-sized membranes; high crystallinity. [1] | | Modulator-Solvent Induced Polymerization [2] | 1. Rapid mixing of TFB (in dioxane) and PPDA with benzoic acid modulator (in dioxane).
  • Dropping mixture on a substrate.
  • Drying at controlled temperature to form film. [2] | - Modulator (benzoic acid): 0.3 mmol
  • Drying Temperature: 80°C
  • Time: 15 minutes [2] | Organic vapor-triggered actuators [2] | Large-scale, freestanding films; asymmetric structure (amorphous surface, crystalline interior). [2] | | Hybridization with 2D Materials [3] | Combining COFs with 2D materials (e.g., Graphene, MXenes, MoS2) to form hybrid structures. Specific synthesis methods vary. [3] | - Dependent on the specific hybridization strategy (e.g., in-situ growth, blending). [3] | Energy storage, catalysis, sensing [3] | Enhanced electrical conductivity, mechanical resilience, and stability; overcomes COF limitations like poor processability. [3] |

The workflows below illustrate the two primary fabrication methods from the table.

G COF Film Fabrication via Modulator-Solvent Method Start Start Monomer Solutions Step1 Mix TFB (dioxane) & PPDA with Benzoic Acid Modulator Start->Step1 Step2 Drop Mixture onto Substrate Step1->Step2 Step3 Dry at 80°C for 15 min Step2->Step3 End Freestanding COF Film Step3->End

G COF Membrane Synthesis via Liquid-Liquid-Solid IP A Wet Porous PAN Substrate with Aqueous Diamine (Pa) B Add Organic Phase (DCM/AcOH with Tp Aldehyde) A->B C Incubate at 80°C for 3 Hours B->C D COF Membrane Grown on PAN C->D

Guidance for Your Next Steps

Since the available data does not directly address CoF reduction, you may need to adjust your research strategy:

  • Explore Indirect Strategies: The properties of the COF materials described, such as enhanced crystallinity, smooth film surface, and hybridization with 2D materials like graphene or MXenes, are known in materials science to influence friction properties. You could experimentally investigate these as potential pathways to reduce CoF. [2] [3]
  • Refine Your Search: To find more directly relevant studies, you might use search terms like "COF tribology," "COF lubricant," or "covalent organic framework low friction coating."
  • Consult Broader Literature: The challenge of finding specific information suggests this might be a cutting-edge research area. You may find it helpful to explore fundamental studies on polymer tribology and consider how those principles could be applied to the unique structure of COFs.

References

Thermal Stability & Properties Comparison of Slip Additives

Author: Smolecule Technical Support Team. Date: February 2026

Additive Name Amide Type Thermal Stability Migration Speed Low COF Achievable Key Characteristics & Applications
Oleyl Palmitamide (OP) Secondary +++ (Very Good) + (Slow) + (Medium) Ideal for high-temperature processing and multilayer films [1] [2]
Stearyl Erucamide (SE) Secondary +++ (Very Good) + (Slow) + (Medium) Similar stable profile for multilayer films [1] [2]
Ethylene Bis-Oleamide (EBO) Bisamide +++ (Very Good) + (Slow) + (Medium) Also provides an antiblock effect in polar polyolefin copolymers [1] [2]
Erucamide (E) Primary ++ (Medium) ++ (Medium) +++ (Very Good) Fast, efficient slip; common for general purpose use [1] [2]
Oleamide (O) Primary + (Poor) +++ (Fast) ++ (Good) Fastest migration; lower thermal stability [1] [2]

Table adapted from comparative data on slip additives [1] [2]. COF: Coefficient of Friction.

Key Factors for Thermal Stability Improvement

The search results highlight that thermal stability is intrinsically linked to the chemical structure of the amide. Here are the core principles and methodologies for ensuring optimal performance:

  • Leverage Innate Stability of Secondary Amides: this compound is a secondary amide, which is a key reason for its high thermal stability. Its long, saturated aliphatic chain (from palmitic acid) contributes to lower volatility and higher resistance to thermal degradation at processing temperatures compared to primary amides like oleamide or erucamide [1] [2]. Simply selecting this compound is a primary strategy for high-temperature applications.

  • Optimize the Additive Package: Slip additives are rarely used alone. The interaction with other additives in the formulation is critical.

    • Antioxidants: Combining this compound with phenolic antioxidants and phosphite stabilizers is a common practice to protect the polymer and the additive from thermo-oxidative degradation during processing [3].
    • Antiblocks: Inorganic antiblocks like silica can have a synergistic effect, sometimes allowing for a lower slip additive concentration to achieve the target COF [2]. However, high levels of some fillers might absorb the slip agent, reducing its efficacy [2].
  • Refine Processing Parameters: While not explicitly detailed in the search results, general polymer processing principles apply.

    • Control Temperature Profile: Minimize exposure to excessively high temperatures during compounding and molding to prevent breakdown.
    • Ensure Homogeneous Dispersion: Using a masterbatch can help ensure the slip additive is evenly distributed in the polymer matrix, preventing localized degradation and promoting consistent performance [3].

The following diagram illustrates the workflow for selecting and testing this compound based on thermal stability requirements:

Start Define Application Needs A High Temp. or Multilayer Film? Start->A B Select this compound A->B Yes C Consider Primary Amides (e.g., Erucamide) A->C No D Formulate Additive Package B->D C->D E Add Antioxidants & Stabilizers D->E F Evaluate Synergy with Antiblock Agents E->F G Optimize Processing (e.g., via Masterbatch) F->G H Test Thermal Stability & COF Performance G->H

Troubleshooting Common Issues

  • Problem: Inconsistent or Poor Slip Performance After Processing

    • Cause & Solution: This can be due to competition with other surface-active additives (e.g., antistats or antifogging agents) that also bloom to the surface, leaving less space for the slip agent [2]. Review the full additive package and concentrations. The slower migration speed of this compound also means sufficient time must be allowed for it to bloom to the surface after processing [1] [2].
  • Problem: Plate-Out on Processing Equipment

    • Cause & Solution: Using too high a concentration of slip additive can cause it to plate out on molds and rolls [2]. Reduce the concentration to the optimal level and ensure homogeneous dispersion.

References

Troubleshooting Guide: Identifying and Preventing Contamination

Author: Smolecule Technical Support Team. Date: February 2026

A primary source of contamination for fatty acid amides like Oleyl Palmitamide can be the laboratory glassware itself. The guide below summarizes the common problem and its solution.

Problem Source/Cause Solution/Preventive Measure

| Artificially high/contaminated readings for this compound [1] | Contaminant from standard laboratory glassware (e.g., glass Pasteur pipettes) leaching into samples during processing [1]. | 1. Validate disposable glassware: Test blank samples that do not contain any biological material as part of method development [1]. 2. Use alternative materials: If contamination is found, switch to certified contaminant-free glassware or plastics. 3. Establish quality control: Routinely include blank samples in analysis to monitor for this artifact. | | Contamination from laboratory surfaces or reagents | Carryover from shared surfaces, contaminated reagents, or improper handling. | 1. Use dedicated equipment: Assign specific pipettes and glassware for sensitive lipid analysis. 2. Maintain stringent cleanliness: Regularly clean surfaces with solvents like isopropanol. 3. Use high-purity reagents: Ensure all solvents are of high purity (e.g., spectrophotometric grade) [2]. |

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to run blank samples when analyzing this compound? Running blank samples (which contain all solvents and are processed through the entire analytical method but lack the biological sample) is a critical quality control step. It helps identify if the detection of this compound is genuine or an artifact introduced by the laboratory equipment or reagents [1]. A high reading in a blank indicates a contamination problem that must be resolved before analyzing real samples.

Q2: Our lab primarily uses GC/MS for analysis. What is the best way to confirm the identity of this compound and rule out contamination? For highly confident identification using GC/MS, a non-targeted screening approach is recommended. This should involve:

  • Mass Spectrum Match: Comparing the sample's mass spectrum to a reliable library spectrum. A high match factor (e.g., ~900 in AMDIS software) is a good initial indicator [3].
  • Retention Index (RI) Confirmation: The most decisive parameter is the consistency between the experimental RI and the library RI. A difference of no more than 10 is generally acceptable. This step is crucial for distinguishing this compound from other compounds with similar spectra [3].

Q3: Besides glassware, what are other potential sources of this compound contamination in the lab? Cross-contamination can occur from various sources, as this compound is used in industrial lubricants, coatings, and personal care products [4]. Be cautious of:

  • Carryover from contaminated equipment: Such as homogenizers or centrifuges used for different sample types.
  • Impure reagents or solvents: Always use high-purity solvents.
  • Direct contact: From gloves or surfaces that have touched products containing the compound.

Experimental Workflow for Contamination Investigation

The following diagram outlines a logical workflow to systematically identify and address this compound contamination in your laboratory processes.

G Start Suspected this compound Contamination Step1 Run a Method Blank Start->Step1 Step2 PEA Detected in Blank? Step1->Step2 Step3 Glassware is Likely Source (Common for FAEs) Step2->Step3 Yes Step4 Investigate Other Sources: Reagents, Surfaces, Cross-Contam. Step2->Step4 No Step5 Validate All Labware: Test blanks with each item Step3->Step5 Step4->Step5 Step6 Method is Clean Step5->Step6 Step7 Re-Validate Method with Contaminant-Free Materials Step6->Step7 Step8 Proceed with Sample Analysis with Routine Blank Monitoring Step7->Step8

References

Understanding Slip Agents & Optimization Basics

Author: Smolecule Technical Support Team. Date: February 2026

Slip agents are additives that reduce the coefficient of friction (COF) in polyolefin films by migrating to the surface, preventing sticking and improving handling on packaging machines [1] [2]. The table below summarizes the core factors that influence their performance.

Factor Influence on Slip Performance Optimization Consideration
Resin Type [1] Migration rate varies: LDPE > LLDPE > PP Softer, more amorphous resins (like LDPE) allow for faster slip migration than harder, more crystalline resins (like PP).

| Slip Type [2] [3] | Oleamide: Fast bloom, lower thermal stability. Erucamide: Slow bloom, higher thermal stability. | Use fast-blooming types (oleamide) for in-line converting. Use slow-blooming types (erucamide) to avoid winding issues (telescoping) and when using high extrusion temperatures. | | Concentration [1] [2] | COF decreases with increased concentration, but only to a critical point. | Typical loading is 900-2000 ppm. Excess concentration can cause blooming (a white powder), reduce sealability, and interfere with printing. | | Time [1] [3] | COF decreases over time as the agent migrates. | Ultimate COF is often achieved 24-48 hours after extrusion, and can take up to 7-10 days to fully stabilize. | | Film Gauge [1] | Thinner films require a higher slip concentration. | The slip agent must be proportioned to the surface area of the film. | | Pigment Content [1] | Higher pigment content can hinder slip migration. | A higher addition rate of slip masterbatch may be required to achieve the target COF. |

Troubleshooting Common Slip Agent Issues

Here are answers to common problems you might encounter during your experiments.

  • Problem: Film blocking (layers sticking together)

    • Cause & Solution: This indicates the winding tension or corona treatment level is too high, or there are inadequate levels of slip or anti-block additives [4]. Reduce winding tension, lower treatment levels, and ensure sufficient slip/anti-block concentration.
  • Problem: Hazy film or visible blooming (white powder)

    • Cause & Solution: This is a direct result of using a too high concentration of slip agent [1]. The excess agent migrates and crystallizes on the surface. Reduce the slip concentration to the optimal level and ensure uniform dispersion.
  • Problem: Poor printability or lamination adhesion

    • Cause & Solution: A high concentration of slip agent on the surface creates a low-energy layer that interferes with inks and adhesives, and causes a faster drop in wetting tension [1]. Optimize slip concentration and consider using a slower-blooming agent like erucamide, which allows for better retention of corona treatment [2].
  • Problem: Roll telescoping or slipping in conversion

    • Cause & Solution: This can be caused by a roll that is too slippery from a high slip level, often from a fast-blooming agent [2]. Use a slower-blooming slip agent (erucamide) to allow the roll to be wound firmly before the low COF develops.

Experimental Workflow for Slip Concentration Optimization

The diagram below outlines a systematic workflow for determining the optimal slip agent concentration for your specific film formulation and process.

Start Start Optimization Define Define Target COF and Application Requirements Start->Define Prep Prepare Film Samples with Varying Slip Concentrations Define->Prep Condition Condition Samples (24-48 hours at standard temp) Prep->Condition Test Test Coefficient of Friction (COF) (ASTM D-1894) Condition->Test Eval Evaluate Secondary Properties (Optics, Sealability, Printability) Test->Eval Eval->Define Does not meet criteria Optimal Optimal Concentration Found Eval->Optimal Meets all criteria

Methodology for Key Experiments:

  • Sample Preparation (Extrusion): Dry-blend a polyolefin base resin (e.g., LDPE, PP) with slip masterbatch at varying concentrations (e.g., 500, 1000, 1500, 2000 ppm) [2]. Process the blend using a cast or blown film extruder under controlled, consistent conditions (melt temperature, screw speed, line speed) [4]. Record the final film gauge.
  • Conditioning: After extrusion, store all film samples under standard atmospheric conditions (e.g., 23°C, 50% RH) for a minimum of 24 hours before testing [1] [3]. This allows the slip agent to migrate to the surface. For full stability, testing can be repeated after 7-10 days.
  • Coefficient of Friction (COF) Testing: Measure the static and kinetic COF of the conditioned films according to ASTM D-1894 [3]. This test method involves sliding a sled covered with a standard material across a fixed piece of the test film and measuring the required force.
  • Evaluation of Secondary Properties:
    • Optical Properties: Inspect films for haze or blooming (a white powdery surface) [1].
    • Sealability: Test the heat seal strength of the film. High slip levels can lead to a decrease in seal strength [1].
    • Printability/Adhesion: Check the wetting tension of the film surface using dyne pens or a dyne solution. A low, rapidly dropping wetting tension indicates slip interference [1] [5].

References

compatibility oleyl palmitamide polymer matrices

Author: Smolecule Technical Support Team. Date: February 2026

Oleyl Palmitamide in Polymer Matrices

This compound is a secondary fatty acid amide widely used as a migrating slip additive [1] [2] [3]. It is chosen for its excellent thermal stability and slower migration speed compared to primary amides like erucamide or oleamide [1] [2].

The table below summarizes its core characteristics and compatibility factors:

Property Characteristic / Requirement
Primary Function Slip additive / Lubricant [1] [2] [3]
Additive Type Migrating additive [2]
Typical Use Cases Multilayer films, engineering plastics, applications requiring slow migration or high thermal stability [1] [2]
Polymer Compatibility Polyolefins (e.g., PP, PE) [2] [3]. Its low polarity ensures better compatibility with non-polar polymers.
Thermal Stability Very good (no appreciable breakdown below ~350°C) [3]
Key Consideration Must be used above its solubility limit in the polymer to enable migration to the surface [2].

Performance and Troubleshooting Guide

For researchers designing experiments, understanding how this compound performs against other additives and how to troubleshoot common issues is critical.

Performance Comparison

The choice of slip agent depends on the required balance between migration speed and thermal stability [1]. This compound offers a distinct profile as a secondary amide.

Slip Additive Amide Type Migration Speed Low COF Achievable Thermal Stability
Erucamide Primary Medium (++) Very Good (+++) Medium (++)
Oleamide Primary Fast (+++) Medium (++) Poor (+)
This compound Secondary Slow (+) Medium (++) Very Good (+++)
Stearyl Erucamide Secondary Slow (+) Medium (++) Very Good (+++)
Ethylene Bis-Oleamide Secondary, Bisamide Slow (+) Poor (+) Very Good (+++)

Table based on industry comparison from technical literature [1].

Troubleshooting Common Issues

  • Problem: Inconsistent or Poor Slip Effect

    • Cause & Solution: The migration process is key. Slip effect is not immediate and depends on the polymer's crystallinity and the additive's concentration [2]. Ensure the additive is used above its solubility limit and allow sufficient time for migration to the surface. Using this compound, which migrates slowly, may require longer waiting times or adjustments in concentration compared to oleamide [1] [2].
  • Problem: Additive Blooming or Plate-Out

    • Cause & Solution: This can occur at excessively high concentrations. While some migration is desired, over-lubrication can cause the additive to plate onto processing equipment [2]. It may also negatively affect downstream processes like printing or adhesion [2]. Optimize the additive load level to the minimum required.
  • Problem: Interference with Other Additives

    • Cause & Solution: Other surface-active additives (e.g., antifog agents, antistats) compete for space on the polymer surface [2]. This can impede the migration of this compound and reduce its effectiveness. Test the full additive package together during formulation development.

Experimental Workflow for Compatibility Testing

For researchers introducing this compound into a new polymer system or formulation, a systematic experimental approach is recommended. The following workflow outlines the key stages:

Start Define Experimental Goal F1 Formulate Polymer Blend • Select base polymer • Determine this compound concentration • Identify other additives Start->F1 F2 Processing • Melt blending • Film/molding formation F1->F2 F3 Conditioning • Allow time for additive migration • Control temperature/humidity F2->F3 F4 Evaluation & Analysis • Measure Coefficient of Friction (COF) • Check for blooming • Assess thermal stability • Test other critical properties F3->F4 F5 Optimize & Iterate • Adjust concentration • Modify additive package F4->F5 F5->F1 If needed

Key Takeaways for Researchers

  • Leverage Slow Migration: this compound is ideal for applications where a sustained slip effect is needed over time, or in multilayer structures where fast migration to the inner layers is undesirable [1] [2].
  • Prioritize Thermal Stability: Its high thermal stability makes it suitable for polymers processed at high temperatures, such as many engineering plastics [3].
  • Formulate Holistically: Always test this compound as part of the complete formulation, as interactions with other additives are a major factor in its performance [2].

References

Troubleshooting Guide: Laboratory Contamination

Author: Smolecule Technical Support Team. Date: February 2026

A primary issue you must address is contamination from common laboratory items, which can severely compromise analytical results.

Contaminant Source Specific Item Contaminant Identified Impact on Analysis
Glassware [1] [2] New 5.75-inch glass Pasteur pipettes Palmitoylethanolamide (PEA) Causes artificially high levels of PEA in blank samples, leading to inaccurate quantification [1] [2].
Plastic Materials & Labware [3] Medicinal syringes, infusion bottles, baby bottles, food/drink containers Oleamide Can leach into solvents, simulants, and real samples, causing interference in mass spectrometry analysis [3].
Protective Packaging [1] Polyurethane foam used to wrap pipettes PEA The foam can transfer contaminants to the glassware it is meant to protect [1].

Here is a logical workflow for investigating and resolving such contamination issues:

Observed High Blank Signal Observed High Blank Signal Suspect Laboratory Contamination Suspect Laboratory Contamination Observed High Blank Signal->Suspect Laboratory Contamination Inspect Glass Pasteur Pipettes Inspect Glass Pasteur Pipettes Suspect Laboratory Contamination->Inspect Glass Pasteur Pipettes Inspect Plastic Labware/Syringes Inspect Plastic Labware/Syringes Suspect Laboratory Contamination->Inspect Plastic Labware/Syringes Confirm with LC-MS/MS Analysis Confirm with LC-MS/MS Analysis Inspect Glass Pasteur Pipettes->Confirm with LC-MS/MS Analysis Inspect Plastic Labware/Syringes->Confirm with LC-MS/MS Analysis Is contaminant confirmed? Is contaminant confirmed? Confirm with LC-MS/MS Analysis->Is contaminant confirmed? Implement Contamination Control Protocol Implement Contamination Control Protocol Is contaminant confirmed?->Implement Contamination Control Protocol Yes Investigate Other Sources Investigate Other Sources Is contaminant confirmed?->Investigate Other Sources No Pre-wash all glassware with solvent Pre-wash all glassware with solvent Implement Contamination Control Protocol->Pre-wash all glassware with solvent Use contaminant-free glass/plastic Use contaminant-free glass/plastic Implement Contamination Control Protocol->Use contaminant-free glass/plastic Avoid protective foam packaging Avoid protective foam packaging Implement Contamination Control Protocol->Avoid protective foam packaging Include rigorous blank controls Include rigorous blank controls Implement Contamination Control Protocol->Include rigorous blank controls Re-validate Analytical Method Re-validate Analytical Method Implement Contamination Control Protocol->Re-validate Analytical Method

Frequently Asked Questions (FAQs)

Q1: Why are my blank samples showing a significant signal for oleyl palmitamide or similar fatty acid amides during LC-MS analysis? This is most likely due to contamination from standard laboratory glassware or plastic items. Studies have shown that new, disposable glass Pasteur pipettes can contain high levels of palmitoylethanolamide (PEA), a compound structurally similar to this compound [1] [2]. Furthermore, oleamide, another related fatty acid amide, is known to leach from various plastic materials like syringes and containers [3].

Q2: How can I prevent this contamination in my experiments? A rigorous laboratory protocol is essential [1] [3]:

  • Systematic Washing: Pre-wash all new glassware, especially Pasteur pipettes, with high-purity organic solvents (e.g., chloroform, methanol) before their first use.
  • Source with Care: Procure glassware and plastic items from suppliers that can demonstrate these contaminants are not present.
  • Avoid Foam Contact: Do not allow the polyurethane foam used for packaging to touch the clean glassware.
  • Control Experiments: Always run solvent blanks that go through your entire extraction and analysis process to monitor for contamination.

Q3: Which parameters should I validate for an this compound analytical method? While specific data for this compound is not available, you should follow standard regulatory guidelines for method validation. Key parameters to establish include [4]:

  • Accuracy: Measure of the closeness of your results to the true value.
  • Precision: The closeness of agreement between a series of measurements (repeatability and intermediate precision).
  • Specificity: Ability to unequivocally assess the analyte in the presence of other components.
  • Linearity and Range: The ability to obtain results proportional to analyte concentration, and the interval between upper and lower concentration levels.
  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest amount that can be detected or reliably quantified.
  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Validating Labware Cleanliness

Here is a detailed methodology you can provide for users to check their own labware for contamination, adapted from the research on PEA [1]:

  • Materials: High-purity solvents (e.g., chloroform, methanol); disposable glass Pasteur pipettes or other labware to be tested; LC vials; access to an LC-MS/MS system.
  • Extraction:
    • Wash a single disposable glass Pasteur pipette with 8 mL of chloroform.
    • Collect the chloroform wash in a clean glass vial.
  • Sample Preparation:
    • Spike the collected chloroform with a known amount of a suitable internal standard (e.g., a deuterated version of the analyte of interest, if available).
    • Evaporate the solvent under a gentle stream of nitrogen gas.
    • Reconstitute the residue in 100 µL of methanol.
    • Transfer the solution to an LC vial insert for analysis.
  • LC-MS/MS Analysis:
    • Analyze the sample using your optimized liquid chromatography method coupled to a tandem mass spectrometer.
    • Monitor for the specific mass transitions (MRM) for this compound, oleamide, PEA, and other relevant fatty acid amides.
  • Interpretation: A significant peak in the chromatogram at the retention time for this compound (or other contaminants) indicates that the labware is a source of contamination and must be cleaned or replaced before use in analytical methods.

References

preventing oleyl palmitamide interference printing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Interference Problem

Oleyl Palmitamide is a secondary amide known as a migratory slip additive [1]. Its primary function is to gradually move, or "bloom," to the surface of a polymer material to reduce friction.

The interference in printing occurs because this migrated layer creates a low-friction, low-energy surface that acts as a barrier. This inhibits the proper adhesion, spreading, and drying of inks, leading to common printing defects. This property is confirmed in industrial classifications of polymer additives [1].

Troubleshooting and Mitigation Strategies

The table below summarizes the core mechanism of interference and potential mitigation approaches based on the material's properties.

Interference Mechanism Root Cause Potential Mitigation Strategies

| Migration to surface creating a non-receptive barrier [1] | Inherent property as a migratory slip agent; designed to be incompatible with polymer [1] | 1. Material Selection: Use non-migratory slip agents (e.g., polysiloxanes, cyclic-olefinic copolymers) [1]. 2. Surface Treatment: Employ corona or plasma treatment to increase surface energy. 3. Timing: Print before additive migration is complete (requires kinetics study). |

Suggested Experimental Workflow

To develop a robust in-house protocol, you can structure your investigation around the following workflow. The key is to quantitatively measure the relationship between this compound concentration, its migration over time, and the resulting print quality.

Start Define Experimental Scope C1 Material Preparation (Vary this compound Concentration & Polymer Type) Start->C1 C2 Condition Samples (Control Time & Temperature to Accelerate Migration) C1->C2 C3 Characterize Surface (Measure COF, Surface Energy, Confirm Additive Presence) C2->C3 C4 Perform Printing Test (Apply Standardized Ink, Use Controlled Method) C3->C4 C5 Evaluate Print Quality (Adhesion, Spread, Defects) & Correlate with Surface Data C4->C5 Analyze Analyze Data & Establish Tolerance Thresholds C5->Analyze

Frequently Asked Questions

What is the fundamental reason this compound causes printing defects? It is chemically designed to be incompatible with the base polymer and migrate to the surface to form a continuous, low-friction layer. This layer has a low surface energy that prevents inks from properly wetting and adhering to the substrate [1].

Are there alternative additives that would be more compatible with printing processes? Yes. For applications where printing is critical, consider non-migratory slip agents. These include polysiloxanes or cyclic-olefinic copolymers (COCs), which provide lubrication without forming a migratory film that interferes with surface treatments [1].

A Path Forward for Your Research

The most effective solution will depend on your specific polymer system and printing requirements.

  • If material reformulation is possible, focus on evaluating non-migratory additives.
  • If you must work with this compound, your experiments should define the precise "printability window" in terms of additive concentration and time after manufacture, before migration makes printing ineffective.

References

Troubleshooting Guide: Low Yields in Fatty Acid Amide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines frequent problems and their solutions, drawing from recent catalytic and enzymatic studies.

Problem Category Specific Issue Proposed Solution & Rationale
Catalyst & Reaction Pathway Low efficiency in reductive amination of fatty acids/esters [1] Use a dual-catalyst system: ortho-Nb2O5 for amidation + PtVOx/SiO2 for hydrogenation. Enables one-pot synthesis of tertiary amines with yields up to 90% [1].
Poor selectivity, side reactions [2] Employ biocatalysis: Use immobilized lipase B (e.g., Novozym 435). Offers exceptional chemo-/regio-selectivity under mild conditions [2].
Reaction Parameters & Setup Long reaction times, poor mass transfer [2] Implement process intensification: Use a SpinChem rotating bed reactor (RBR). Reported to reduce reaction time by 80% (from 48h to 10h) and increase space-time yield 5-7 fold [2].
Low conversion in aminolysis [2] Optimize solvent choice: Switch to green solvents. Eucalyptol (EUC) proved particularly effective, achieving >99% conversion with complete selectivity in lipase-catalyzed aminolysis [2].
Substrate & Reagent Handling Racemization of chiral centers [3] Use milder activating agents: Carbonyl diimidazole (CDI) or acyl azides. These are less likely to cause racemization in optically active molecules compared to classical methods [4] [3].
Handling sensitive or unsaturated fatty acids [5] Apply palladium-catalyzed amidocarbonylation. This method is tolerant of isolated double bonds (e.g., in oleic or erucic acid), allowing synthesis of "fatty" α-amino acids in good yields (e.g., 71%) [5].

Detailed High-Yield Experimental Protocols

Here are two specific, high-performing methodologies from recent publications that you can use as a benchmark for your experiments.

Protocol 1: Intensified Biocatalytic Synthesis of Fatty Acid Ethanolamides (FAEAs)

This method focuses on synthesizing bioactive lipids like PEA and OEA from microbial lipids [2].

G Start Start: Lipid Extract (from C. oleaginosus) Step1 Step 1: Transesterification Solvent: Ethanol Catalyst: Novozym 435 Product: Ethyl Esters Start->Step1 Step2 Step 2: Aminolysis Solvent: Eucalyptol (EUC) Nucleophile: Ethanolamine Catalyst: Novozym 435 Step1->Step2 Step3 Step 3: Process Intensification Reactor: SpinChem RBR Result: 5x faster reaction Step2->Step3 End End: FAEA Mixture (PEA, OLA, SEA, LEA) Conversion: >99% Step3->End

  • Key Materials: Lipid extract (from Cutaneotrichosporon oleaginosus), Ethanolamine, Novozym 435 (immobilized C. antarctica lipase B), Solvents (Ethanol for transesterification, Eucalyptol for aminolysis), SpinChem Rotating Bed Reactor (RBR) [2].
  • Procedure:
    • Transesterification: React the lipid feedstock with ethanol in the presence of Novozym 435 to form fatty acid ethyl esters.
    • Aminolysis: Take the resulting ethyl esters and react with ethanolamine in eucalyptol (EUC) as the solvent, catalyzed by Novozym 435.
    • Process Intensification: Perform the reactions in a SpinChem RBR. This enhances mass transfer, reducing the total reaction time from 48 hours to 10 hours while achieving near-quantitative yields.
  • Key Advantage: This is a green chemistry approach that valorizes agri-industrial residues, using clean technologies and mild conditions to achieve excellent conversion and selectivity [2].
Protocol 2: Practical Chemical Synthesis Using CDI Activation

This is a convenient, scalable, and high-yielding chemical protocol suitable for a wide range of fatty acid amides, including N-acylethanolamines [4].

  • Key Materials: Fatty Acid, Carbonyl diimidazole (CDI), Amine (e.g., ethanolamine hydrochloride), Anhydrous solvent (e.g., DCM, THF) [4].
  • Procedure:
    • Activation: The fatty acid is first reacted with CDI (typically 1.0-1.2 equivalents) in an anhydrous solvent at room temperature. This generates a reactive acyl imidazole intermediate with the evolution of CO₂.
    • Aminolysis: The amine nucleophile (e.g., ethanolamine or its hydrochloride salt) is added. If the free amine is used, a base may not be necessary. The reaction proceeds under mild conditions.
    • Work-up: The reaction is quenched with water or a mild acid, and the product is extracted with an organic solvent. Purification by standard techniques like washing, drying, and crystallization or column chromatography yields the pure fatty acid amide.
  • Key Advantage: The protocol avoids highly toxic coupling agents like DCC and minimizes racemization, making it ideal for synthesizing more than fifty different compounds in high yields without affecting sensitive functional groups [4].

Key Synthesis Concepts

When designing your synthesis, the core choice often lies in selecting the most appropriate pathway and conditions.

G Start Fatty Acid Feedstock Path1 Enzymatic Route (Novozym 435) Start->Path1 Path2 Chemical Activation (CDI, Acyl Chloride) Start->Path2 Path3 Catalytic Reductive Amination (Dual-catalyst) Start->Path3 Path1a High Selectivity Mild Conditions Green Solvents Path1->Path1a Path2a Broad Applicability Well-established Path2->Path2a Path3a One-pot process Direct to N,N-alkylamines Path3->Path3a

I hope this structured technical guide helps you diagnose and resolve issues in your fatty acid amide synthesis.

References

oleyl palmitamide vs erucamide performance

Author: Smolecule Technical Support Team. Date: February 2026

Properties and Performance Comparison

Feature Erucamide Oleyl Palmitamide
Chemical Classification Primary fatty acid amide [1] Secondary fatty acid amide [1]
Molecular Formula C₂₂H₄₃NO [2] Information Missing
Melting Point 75-78 °C [2], 77-85 °C [3] Information Missing
Primary Industrial Function Slip and anti-block agent; mold release [2] [4] Internal lubricant for improved flow and mold release [1]
Key Performance Traits Good oxidative stability; low volatility; provides high slip [2] [1] Excellent thermal stability (up to ~350°C) [1]
Key Biological Activities Demonstrated antidepressant & anxiolytic effects in mice; anti-angiogenic properties [5] [5] Information Missing
Migration Rate Slower migration compared to oleamide [6] Information Missing

Erucamide: Experimental Data & Biological Performance

For erucamide, several studies provide quantifiable data on its biological effects.

  • Antidepressant and Anxiolytic Effects: A 2017 study administered erucamide orally to mice for 7 days and evaluated its effects using standard behavioral tests [5].

    • Forced Swim Test (FST) & Tail Suspension Test (TST): Doses of 5, 10, and 20 mg/kg of erucamide significantly reduced immobility time compared to the control group, indicating antidepressant-like activity. The effect was comparable to 20 mg/kg fluoxetine (a common antidepressant) [5].
    • Open Field Test (OFT): Erucamide (10 mg/kg) significantly increased the number of rearings, suggesting an anxiolytic (anti-anxiety) effect without affecting locomotor activity [5].
    • Mechanism Insight: The study found that the antidepressant effect was linked to the hypothalamus-pituitary-adrenal (HPA) axis. Erucamide treatment significantly reduced serum levels of the stress hormones corticosterone (CORT) and adrenocorticotropic hormone (ACTH) in the mice [5].
  • Anti-angiogenic Properties: Erucamide was isolated as a major lipid in bovine mesentery that induced angiogenesis (formation of new blood vessels) in a chorioallantoic membrane (CAM) assay. A dose of 2 mg of the lipid caused angiogenic activity, though the structural specificity for this activity was reported to be low [5].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

Experimental Protocol for Behavioral Studies on Erucamide [5]

  • Test System: Male ICR mice.
  • Dosing: Erucamide was suspended in 0.3% methyl cellulose and administered orally (p.o.) once daily for 7 consecutive days at doses of 5, 10, and 20 mg/kg. Fluoxetine (20 mg/kg) was used as a positive control.
  • Behavioral Tests: Conducted 1 hour after the final administration on day 7.
    • Forced Swim Test (FST): Mice were placed in a cylindrical container of water (25°C) for 6 minutes, and the duration of immobility during the last 4 minutes was recorded.
    • Tail Suspension Test (TST): Mice were suspended by their tails for 6 minutes, and the duration of immobility was recorded.
    • Open Field Test (OFT): Mice were placed in a square arena for 5 minutes, and their locomotor activity (number of crossings) and exploratory behavior (number of rearings) were measured.
  • Biochemical Analysis: After the behavioral tests, blood serum was collected to measure ACTH and CORT levels using commercial ELISA kits.

Signaling Pathways for Erucamide

Based on the research, the following pathway illustrates the proposed mechanism for erucamide's antidepressant-like effects, which involves the HPA axis.

G Chronic Stress Chronic Stress HPA Axis Activity HPA Axis Activity Chronic Stress->HPA Axis Activity  Overactivates Erucamide Administration Erucamide Administration ACTH & CORT Levels ACTH & CORT Levels Erucamide Administration->ACTH & CORT Levels  Reduces HPA Axis Activity->ACTH & CORT Levels  Increases Reduced Immobility Time (FST/TST) Reduced Immobility Time (FST/TST) ACTH & CORT Levels->Reduced Immobility Time (FST/TST) Antidepressant-like Effect Antidepressant-like Effect Reduced Immobility Time (FST/TST)->Antidepressant-like Effect

Diagram Title: Proposed HPA Axis Pathway for Erucamide's Antidepressant Effect

Knowledge Gaps and Future Research

The most significant challenge in creating this direct comparison is the lack of publicly available data on this compound's biological performance.

  • Limited Data on this compound: The search results confirm its classification and industrial use as a thermally stable lubricant [1] but provide no specific studies on its pharmacological or signaling properties.
  • Opportunity for Investigation: Whether this compound shares any of the bioactive properties of other fatty acid amides (like erucamide or oleamide) remains an open question and a potential area for new research.

To summarize for your guide:

  • Erucamide is a well-documented primary amide with experimentally validated bioactive properties, particularly for modulating the HPA axis and exhibiting antidepressant effects in animal models.
  • This compound is recognized in industry as a secondary amide with high thermal stability, but its biological performance profile is not established in the current literature.

References

Performance Comparison: Primary vs. Secondary Amide Slip Agents

Author: Smolecule Technical Support Team. Date: February 2026

Feature Primary Amides (e.g., Erucamide, Oleamide) Secondary Amides (e.g., Stearyl Erucamide, Oleyl Palmitamide, Ethylene Bis-oleamide)
Chemical Structure One C-N bond; contain an NH₂ group [1]. Two C-N bonds; contain a N-H group [1].
Migration Speed Fast to Medium [2] [3]. Oleamide is "fast-blooming"; Erucamide migrates slower [3] [4]. Slow [2]. Designed for delayed migration.
Slip Efficiency (Lowest COF) High [2]. Erucamide provides a very low COF [2]. Moderate [2]. Provides a higher COF than primary amides [2].
Thermal Stability Moderate [2] [3]. Less stable at high process temperatures [3]. Very High [2]. Suitable for high-temperature processing [2].
Typical Applications General-purpose polyolefin films (LDPE, HDPE, PP) [2] [3]. Multilayer films, engineering plastics, high-heat processes [2].
Other Effects Erucamide offers a limited antiblock effect [2]. Can provide an antiblock effect in polar polyolefin copolymers [2].

Migration Mechanism and Experimental Insights

Migration Mechanism of Slip Agents

Slip agents are "migrating additives" that must be used above their solubility limit in the polymer [2]. The following diagram illustrates their migration process to the polymer surface:

G Migration Process of Slip Agents in Polymer Films A Phase A: Initial State Slip additive homogeneously dispersed in molten polymer B Phase B: Migration Upon cooling, solubility drops. Additive migrates to the surface. A->B Crystallization & Cooling C Phase C: Equilibrium Continuous monolayer formed on surface. COF reaches minimum. B->C Time

This mechanism explains performance differences:

  • Primary Amides have lower compatibility and migrate faster to quickly reduce COF [2] [3]
  • Secondary Amides have higher compatibility and designed low mobility, providing stable, long-term performance in complex structures [2]
Key Experimental Factors and Protocols

When comparing slip agents, researchers should focus on these performance and measurement criteria [2]:

  • Coefficient of Friction (COF): Measure using ASTM D1894, which determines the force required to slide one film surface over another [4]
  • Migration Speed: Evaluate by measuring COF over time (from 24 hours up to 7-10 days after extrusion) until equilibrium is reached [2] [4]
  • Thermal Stability: Assess by processing at different temperatures and measuring volatility and slip agent effectiveness [2] [3]

Application Guidelines for Researchers

  • For most general-purpose polyolefin films → Primary amides (Erucamide or Oleamide) are standard [2] [3]
  • For multilayer films, high-temperature processing, or engineering plastics → Secondary amides (Stearyl Erucamide, this compound) are preferred [2]
  • When combining with other additives → Be aware that other surface-active additives (antistats, antifog agents) can compete for surface space and impede slip agent migration [2]

Future Trends and Alternatives

The slip agent market is evolving with a growing focus on sustainability and performance:

  • Bio-based Slip Agents: Increasing development of slip agents derived from renewable resources like vegetable oils [5]
  • Non-Migrating Alternatives: New technologies like modified polysiloxanes form a permanent, non-precipitating lubricating layer, eliminating powder transfer issues common with traditional amides [6]

References

Migration Speed Comparison of Slip Additives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available comparative information on oleyl palmitamide and other common fatty acid amide slip agents.

Additive Name Amide Type Migration Speed Low COF Achievable Thermal Stability Common Applications & Notes
This compound (OP) Secondary (S) Slow / + [1] [2] Medium / + [1] [2] Very Good / +++ [1] [2] Favored for multilayer films [1] [2].
Oleamide (O) Primary (P) Fast / +++ [1] [2] Medium / ++ [1] [2] Poor / + [1] [2] -
Erucamide (E) Primary (P) Medium / ++ [1] [2] Very Good / +++ [1] [2] Medium / ++ [1] [2] Provides limited antiblock effect [1] [2].
Stearyl Erucamide (SE) Secondary (S) Slow / + [1] [2] Medium / + [1] [2] Very Good / +++ [1] [2] Used in multilayer films; provides an antiblock effect [1] [2].
Ethylene Bis-Oleamide (EBO) Secondary, Bisamide (S, B) Slow / + [1] [2] Medium / + [1] [2] Very Good / +++ [1] [2] Used in multilayer films and polar polyolefin copolymers; provides an antiblock effect [1] [2].

> Note on Ratings: The "+" symbols are qualitative rankings from the literature, where "+++" is very good and "+" is poor but established [1] [2]. They are not based on publicly available, specific numerical data.

Understanding Migration and Experimental Factors

For your research, understanding the principles behind the migration process and how it is tested is crucial.

  • The Migration Principle: Migrating slip additives work by being partially incompatible with the polymer matrix. During processing in the molten phase, they are dispersed evenly. As the polymer cools and crystallizes, the additive's solubility decreases, forcing it to migrate to the surface over time to form a lubricating layer [2]. The following diagram illustrates this process:

migration_process Phases of Migrating Slip Additive Behavior A Phase A: Initial State B Phase B: Migration A->B DescA Additive homogenously dispersed in polymer - High COF A->DescA C Phase C: Equilibrium B->C DescB Additive migrates to surface - Surface concentration increases - COF decreases B->DescB DescC Continuous surface layer formed - Minimum COF achieved C->DescC

  • Key Factors Influencing Migration Speed: The time it takes for a slip additive to become effective depends on several factors [2]:
    • Polymer Crystallinity: Higher crystallinity generally reduces compatibility and can speed up migration.
    • Additive-Polymer Compatibility: This is the primary driver. This compound's structure as a secondary amide with long aliphatic chains makes it less compatible and thus slower to migrate than primary amides like oleamide or erucamide [2].
    • Additive Concentration: Must be above its solubility limit in the polymer to initiate migration.
    • Temperature: Higher temperatures can accelerate the migration process.

References

Quantitative Data Comparison of Selected 4-Phenylthiazole Dual Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the in vitro potency and in vivo activity for selected 4-phenylthiazole analogs identified as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors [1] [2].

Compound ID sEH IC₅₀ (nM) FAAH IC₅₀ (nM) In Vivo Antinociceptive Effect (Formalin Test in Rats) Metabolic Stability (Rat Liver Microsomes)
3 9.6 7 Significant reduction in nociceptive behavior at tested dose(s); comparable to 30 mg/kg ketoprofen [1] [2]. Stable following intraperitoneal administration [1].
4p Information Missing Information Missing Dose-dependent reduction; 1 mg/kg and 3 mg/kg comparable to 30 mg/kg ketoprofen [1]. Tested, specific result not detailed [1].
4s Information Missing Information Missing 3 mg/kg reduced nociceptive behavior, comparable to ketoprofen; 1 mg/kg ineffective [1]. Tested, specific result not detailed [1].
6o 2.5 9.8 Not reported in provided excerpts [1]. Not reported in provided excerpts [1].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the key experimental methodologies cited in the research.

  • In Vitro Enzyme Inhibition Assays [1]:

    • sEH Inhibition: Conducted using human, rat, and mouse soluble epoxide hydrolase enzymes. Activity is measured by monitoring the conversion of a fluorescent epoxide substrate to its corresponding diol.
    • FAAH Inhibition: Performed using the human fatty acid amide hydrolase enzyme. Inhibition is typically measured by assessing the enzyme's ability to hydrolyze a substrate like anandamide (AEA) or a synthetic fluorogenic substrate.
  • In Vivo Antinociceptive Activity (Formalin Test) [1]:

    • Model: Male rats are used in the formalin test, a model of acute inflammatory pain.
    • Procedure: A small volume of dilute formalin is injected into the plantar surface of a rat's hind paw. This produces a biphasic pain response (licking, biting, or shaking of the injected paw).
    • Dosing: The dual inhibitors (e.g., compounds 3, 4p, 4s) are administered via intraperitoneal injection.
    • Measurement: The total time the animal spends engaged in nociceptive behaviors is recorded and compared between treatment groups and a vehicle control group. Ketoprofen, a traditional NSAID, is used as a positive control.
  • Metabolic Stability Assay [1]:

    • Compounds are incubated with rat liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
    • The remaining concentration of the parent compound is measured over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Half-life and intrinsic clearance are calculated to predict in vivo metabolic stability.

Key Structure-Activity Relationship (SAR) Insights

The research on 4-phenylthiazole analogs reveals several critical structural factors for dual sEH/FAAH inhibition [1]:

  • Electron-Donating Groups: On the aromatic ring of the 4-phenylthiazole core are generally well-tolerated by both enzymes' active sites at the ortho, meta, and para positions.
  • Three-Dimensional Shape: The overall 3D structure of the molecule is crucial, especially for potent FAAH inhibition. The FAAH binding pocket appears to have a more restricted size compared to the sEH pocket, imposing stricter steric requirements.
  • Binding Interactions: Docking studies confirm that these inhibitors bind within the catalytic sites of both enzymes, forming key interactions that block substrate hydrolysis.

Research Workflow Visualization

The diagram below outlines the general experimental workflow for the discovery and evaluation of these dual inhibitors.

G Start Start: SAR Study Design Design & Synthesize Analogs Start->Design InVitro In Vitro Testing Design->InVitro sEH sEH IC₅₀ InVitro->sEH FAAH FAAH IC₅₀ InVitro->FAAH Docking Molecular Docking sEH->Docking Potency Data FAAH->Docking Potency Data InVivo In Vivo Evaluation Docking->InVivo Binding Insights PK PK/PD & Stability InVivo->PK Efficacy Data Candidate Lead Candidate PK->Candidate

References

oleyl palmitamide biocompatibility assessment

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Oleyl Palmitamide

The table below summarizes the key details gathered from the search results.

Aspect Available Information & Source
Primary Use Used as an opacifying agent (reduces transparency) and viscosity controller in cosmetic formulations [1].
Safety Profile Generally considered safe for cosmetic use with a comedogenic rating of 2 (low to moderate potential to clog pores). Skin irritation, redness, or allergic reactions are possible but uncommon [1].
Chemical Class A synthetic fatty amide, specifically a secondary amide. Derived from oleyl alcohol and palmitic acid [2] [1] [3].
Industrial Context Used in multilayer plastic films as a slip additive (lubricant). It has slower migration speed and higher thermal stability compared to primary amides like oleamide or erucamide [2].

Insights from a Related Compound: Oleamide

While direct data on this compound is scarce, one study provides detailed experimental data on Oleamide, a structurally related primary fatty acid amide. This can offer insights into potential assessment methodologies for fatty amides in general [4].

  • Experimental Protocol (Migration & Analysis):
    • Method: Extraction with methanol or food/medicine simulants, followed by analysis using Ultra-High Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS) [4].
    • Materials Tested: The study quantified oleamide migration from various medical and food containers, including syringes, infusion bottles, baby bottles, and dummies [4].
    • Key Findings: Oleamide was detected in leachates from all tested products. Concentrations varied significantly, for example [4]:
      • Extracts from 1 mL insulin syringes: 21,984 ng mL⁻¹
      • Leachates from water bottles: 11 to 18 ng mL⁻¹

How to Proceed with Your Assessment

Given the lack of comprehensive data, here are steps you can take to build a robust assessment:

  • Consult Specialized Databases: Search in-depth toxicological and biocompatibility databases such as PubMed, TOXNET, or the ECHA (European Chemicals Agency) database.
  • Review Regulatory Filings: Look for COSMOS (Cosmetics Organic Standard) or FDA Indirect Food Additive documents which may contain proprietary safety data submitted by manufacturers.
  • Design Key Experiments: A thorough biocompatibility assessment for a material used in drug development would typically need to investigate:
    • Cytotoxicity: Tests per ISO 10993-5 using mammalian cell lines.
    • Sensitization Potential: Tests such as the Local Lymph Node Assay (LLNA).
    • Systemic Toxicity: Repeated dose toxicity studies in animals.
    • Genotoxicity: Assessments like the Ames test or micronucleus assay.

Suggested Assessment Workflow

To help visualize the process, the following diagram outlines the key stages in a comprehensive biocompatibility assessment.

Start Start Assessment D1 Literature & Database Review Start->D1 D2 Define Application Context D1->D2 D3 Conduct In Vitro Tests (e.g., Cytotoxicity) D2->D3 D4 Proceed to In Vivo Tests (e.g., Sensitization) D3->D4 D5 Compile Data & Report D4->D5 End Conclusion on Biocompatibility D5->End

References

Performance Comparison of Fatty Acid Amide Applications

Author: Smolecule Technical Support Team. Date: February 2026

Application Area Specific Compound/System Key Performance Metrics Experimental Methodology & Conditions Key Findings

| Drug Delivery | 4-Aminopyridine-based fatty acid amide organo/hydrogels [1] | • MGC: 0.7% - 2.5% (w/v) • Thermal Stability: Gel-sol transition at 65°C - 95°C • Drug Release: ~40-70% Theophylline release in 8 hours • Cytotoxicity: Significant activity against A549 cancer cells | • Gelation: Tested in various organic solvents and aqueous mixtures. • Rheology: Mechanical strength assessed via rheometry. • Drug Release: Studied at pH 5.5 and 7.4 using UV-Vis spectroscopy. • Cytotoxicity: Evaluated using MTT assay on A549 and Vero cell lines. | Performance is highly dependent on alkyl chain length; longer chains (C22) confer superior mechanical strength and controlled drug release [1]. | | Corrosion Inhibition | Naphthamide (6C-9C) & Benzamide (6C-9C) derivatives [2] | • Inhibition Efficiency: Up to ~80% for naphthamide 9C • Adsorption: Stable layer formation on mild steel • HOMO-LUMO Gap: Smaller gap for naphthamides indicates higher reactivity | • Electrochemical Tests: OCP and potentiodynamic polarization in 1.0 M H2SO4. • Spectroscopy: IR and NMR for structure confirmation. • Theoretical Modeling: DFT calculations and MD simulations. | Naphthalene-based amides outperform benzene-based analogues due to stronger π-π adsorption and lower HOMO-LUMO energy gaps [2]. | | Antibacterial Agents | Fatty Hydroxamic Acids (FHA) & Fatty Hydrazide Hydrates (FHH) from EVOO [3] | • Antibacterial Activity: Effective against S. aureus and E. coliOil Conversion: Optimized by varying molar ratio, time, and temperature | • Synthesis: Refluxing EVOO with hydroxylamine or hydrazine hydrate. • Characterization: FTIR, NMR, and DFT calculations. • Antibacterial Assay: Agar well diffusion method. | Provides a one-step, environmentally friendly synthesis path for biocompatible antibacterial agents [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies cited.

  • Synthesis of Fatty Amides via Reflux (for Antibacterial Application) [3]

    • Reaction Conditions: Extra virgin olive oil (EVOO) is reacted with amines like hydroxylamine hydrochloride or hydrazine hydrate.
    • Optimization Parameters: The process is optimized by varying the molar ratio of EVOO to the amine (e.g., 1:6 to 1:10), reaction time (2-8 hours), and temperature (60-100°C).
    • Characterization: The resulting fatty amides (FHA and FHH) are characterized using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Density Functional Theory (DFT) calculations are used to study the chemical behavior and reaction feasibility.
  • Gelation and Drug Release Testing (for Drug Delivery) [1]

    • Gel Preparation: A weighed amount of the synthetic fatty acid amide gelator is added to a solvent (e.g., 1,4-dioxane, DMSO, or aqueous mixtures) and heated until dissolved. The solution is then allowed to cool undisturbed at room temperature until a gel forms.
    • Minimum Gelation Concentration (MGC): The lowest concentration at which the gelator prevents the solvent from flowing upon inversion of the vial.
    • Drug Loading and Release: The model drug (e.g., Theophylline) is incorporated during the gel preparation. The release profile is studied by placing the drug-loaded gel in a buffer solution (e.g., PBS at pH 7.4 and 5.5) and periodically measuring the drug concentration in the release medium using UV-Visible spectroscopy.
  • Electrochemical Corrosion Inhibition Tests (for Industrial Applications) [2]

    • Setup: A standard three-electrode cell is used, with a mild steel specimen as the working electrode, immersed in a corrosive medium (1.0 M H2SO4) with and without the inhibitor.
    • Open Circuit Potential (OCP): The potential of the working electrode is measured against a reference electrode over time until it stabilizes. A shift towards a more positive potential indicates the formation of a protective inhibitor layer.
    • Potentiodynamic Polarization: The current response is measured while the potential is dynamically scanned. The inhibition efficiency (%IE) is calculated using the formula: %IE = (1 - (i_corr(inhibited) / i_corr(blank))) * 100 where i_corr is the corrosion current density.

Biological Pathway and Mechanism Visualizations

The following diagrams illustrate the key signaling pathway and synthesis workflow involved in fatty acid amide research.

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

The diagram below illustrates the role of Fatty Acid Amide Hydrolase (FAAH) in the endocannabinoid system, a key pathway for therapeutic targeting [4].

f FAAH in Endocannabinoid Signaling cluster_precursors Precursors AEA AEA AA AA AEA->AA FAAH ETH ETH AEA->ETH FAAH CB1R CB1R AEA->CB1R CB2R CB2R AEA->CB2R TwoAG TwoAG TwoAG->AA MAGL GLY GLY TwoAG->GLY MAGL TwoAG->CB1R TwoAG->CB2R FAAH FAAH MAGL MAGL NAPE NAPE NAPE->AEA NAPE-PLD PIP2 PIP2 PIP2->TwoAG PLC & DAGL Inhibitor Inhibitor Inhibitor->FAAH Blocks

Synthesis Workflow for 4-Aminopyridine-based Gelators

This workflow outlines the synthetic pathway for creating fatty acid amide-based low-molecular-weight gelators, as described in the drug delivery study [1].

g Synthesis of 4-Aminopyridine Gelators Start Start Synthesis Acid Fatty Acid (C6-C22) Start->Acid Pyridine 4-Aminopyridine Start->Pyridine CouplingAgent DCC/HOBt in dry DMF Acid->CouplingAgent Pyridine->CouplingAgent Intermediate Reactive O-Acylisourea Intermediate CouplingAgent->Intermediate Target 4-Aminopyridine-based Fatty Acid Amide Intermediate->Target Byproduct Dicyclohexylurea (DCU) (Filtered Out) Intermediate->Byproduct Purification Purification (Recrystallization) Target->Purification Application Gelation & Drug Delivery Testing Purification->Application

Key Comparative Insights for Professionals

The data reveals several critical trends for research and development:

  • Structure-Activity Relationship (SAR) is Paramount: In drug delivery, longer alkyl chains (C22) enhance mechanical strength, while in corrosion inhibition, a larger aromatic core (naphthalene vs. benzene) improves adsorption and efficiency [1] [2]. Performance is highly tunable through rational molecular design.
  • Therapeutic Potential Beyond Direct Action: Fatty acid amides serve not only as direct antibacterial agents [3] but also as enabling technologies for drug delivery [1]. Furthermore, they are part of a major physiological system (the endocannabinoid system), making FAAH a high-value target for drug development [4].

References

oleyl palmitamide toxicity profile safety

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties and Safety Indications

While specific toxicology data for Oleyl Palmitamide is lacking, information from its use in cosmetics and its relationship to other fatty acid amides provides some initial safety insights.

Aspect Details
Primary Use Opacifying agent, viscosity controller, and texture enhancer in cosmetics [1].
General Safety Considered safe for cosmetic use; potential for skin irritation, allergic reactions (redness, itching) in some individuals [1].
Comedogenicity Rated 2 (low to moderate likelihood of clogging pores) [1].
Toxicology Data No specific genotoxicity or in vivo toxicity data found in search results.

Insights from Related Compounds

Toxicology data is available for structurally related compounds, which can be informative for initial risk assessment.

Compound Key Toxicology Findings (from Searches)

| Palmitoylethanolamide (PEA) | - Mutagenicity: Negative (Ames test, strains TA1535, TA97a, TA98, TA100, TA102) [2].

  • Clastogenicity/Aneuploidy: Negative (in vitro micronucleus test, human lymphocytes) [2].
  • Acute Oral Toxicity (Rat): LD₅₀ > 2000 mg/kg (limit dose) [2].
  • Subchronic Toxicity (90-day, Rat): No adverse effects at highest dose tested (1000 mg/kg bw/day) [2]. | | Oleamide | - Studied primarily as a migrant from food-contact plastics [3].
  • An endogenous bioactive molecule with sleep-inducing and anti-inflammatory effects [3]. |

A Proposed Workflow for Safety Assessment

Given the lack of direct data, establishing the safety profile of this compound for drug development would require a structured, investigative approach. The diagram below outlines a potential workflow.

Start Start: No Direct Toxicity Data Step1 1. Literature & Regulatory Review Start->Step1 Step2 2. Read-Across Analysis Step1->Step2 If data is scarce Step3 3. In Silico Toxicology Screening Step2->Step3 Generate hypotheses Step4 4. Prioritize & Conduct In Vitro Assays Step3->Step4 Test predictions Step5 5. In Vivo Toxicology Studies Step4->Step5 If in vitro results warrant End Develop Robust Safety Profile Step5->End

Experimental Protocols for Key Assays

Based on the toxicological data available for PEA [2], here are detailed methodologies for core safety tests that could be applied to this compound.

  • Bacterial Reverse Mutation Test (Ames Test)

    • Objective: To assess the mutagenic potential of a compound in bacterial strains.
    • Protocol: The test should conform to OECD Guideline 471 [2]. Use Salmonella typhimurium strains TA1535, TA97a, TA98, TA100, and TA102 with and without metabolic activation (S9 fraction). Employ both plate incorporation and preincubation methods. The highest test dose should show minimal cytotoxicity, with doses ranging down from there. Include negative (vehicle) and positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene with S9) to verify strain responsiveness and metabolic activation [2].
  • In Vitro Mammalian Cell Micronucleus Test

    • Objective: To detect clastogenic and aneugenic effects (chromosome damage) in human cells.
    • Protocol: The test should conform to OECD Guideline 487 [2]. Use cultured human lymphocytes from healthy donors. Treat cells with the test article for 3 hours (with and without S9) and 24 hours (without S9). Include duplicate cultures, negative (vehicle), and positive controls (e.g., mitomycin C for clastogenicity, vinblastine for aneugenicity, cyclophosphamide with S9). After treatment, add cytochalasin B to block cytokinesis, and then score micronuclei in binucleated cells [2].
  • Acute Oral Toxicity Study

    • Objective: To estimate the median lethal dose (LD₅₀) of a compound after a single oral administration.
    • Protocol: Conduct according to the OECD Acute Oral Toxicity Up-and-Down Procedure (Guideline 425). Administer a single oral dose to fasted rodents (typically rats) using a stepwise procedure. The limit dose is 2000 mg/kg body weight; if no lethality is observed at this dose, the LD₅₀ is reported as greater than the limit dose [2].

Conclusion and Future Research Directions

  • Your research priorities should focus on filling the data gaps through the structured workflow outlined above, beginning with a thorough literature review of its component fatty acids (oleyl alcohol and palmitic acid) and proceeding to the standard battery of genotoxicity and repeat-dose toxicity studies.
  • Key comparisons to establish would be whether this compound shares the favorable safety profile of its relative PEA, or if its specific structure introduces new toxicological concerns.

References

Comparison of Slip Agents in Multilayer Films

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance of oleyl palmitamide (OP) and other common slip agents based on available scientific data [1].

Slip Agent Amide Type Migration Speed Low COF Achievable Thermal Stability Primary Application Note
Erucamide (E) Primary ++ +++ ++ General purpose; limited anti-block effect
Oleamide (O) Primary +++ ++ + Fastest migration
Ethylene Bis-Oleamide (EBO) Secondary, Bisamide + + +++ Anti-block in polar copolymers; multilayer films
Stearyl Erucamide (SE) Secondary + + +++ Multilayer films
This compound (OP) Secondary + + +++ Multilayer films

Key for Comparison: + Poor, ++ Medium, +++ Very Good

As shown, This compound is characterized as a secondary amide with slow migration speed, medium slip control (low COF), and very good thermal stability, making it particularly favored for multilayer film structures where controlled, stable performance is needed [1].

Experimental Context and Methodology

The comparative data in the table comes from industry technical handbooks and is based on standard performance evaluations [1].

  • Core Function: Slip agents like this compound function by migrating to the polymer surface to create a lubricating layer that reduces the coefficient of friction (CoF) [1].
  • Performance Testing: Key measured parameters include Coefficient of Friction (COF) to assess slipperiness, migration speed measured by the time to achieve a target COF, and thermal stability evaluated by observing discoloration or odor after exposure to high processing temperatures [1].
  • Application in Multilayer Films: For complex multilayer structures, slower-migrating and thermally stable agents (like this compound) are preferred. They prevent issues like equipment contamination and interlayer adhesion (blocking) during production [1].

Suggested Experimental Workflow

For a standardized protocol to evaluate slip agent performance, you can adapt the following general workflow, which reflects industry practices.

Start Start: Prepare Polymer Formulation A Add Slip Agent (e.g., this compound) Start->A B Process into Film (Extrusion, Casting) A->B C Condition Film (Controlled Time/Temperature) B->C D Evaluate Key Parameters C->D E1 Coefficient of Friction (COF) D->E1 E2 Surface Composition (FTIR, XPS) D->E2 E3 Optical Properties (Haze, Clarity) D->E3 E4 Heat Stability Test D->E4 End Analyze and Compare Data E1->End E2->End E3->End E4->End

Interpretation and Further Research

The data indicates that This compound is a robust choice for multilayer film applications where processing stability is paramount. Its slower migration profile helps avoid over-lubrication and ensures consistent performance throughout the product's lifecycle [1].

To build a more comprehensive guide, you may need to consult specialized technical data sheets from polymer additive suppliers or conduct targeted laboratory studies to generate the quantitative comparative data.

References

×

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

14.8

UNII

DD20CXT2D9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 36 of 37 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

96674-02-1
16260-09-6

Wikipedia

Oleyl palmitamide

Use Classification

Cosmetics -> Opacifying; Viscosity controlling

General Manufacturing Information

Custom compounding of purchased resin
Plastic material and resin manufacturing
Plastics product manufacturing
Hexadecanamide, N-(9Z)-9-octadecen-1-yl-: ACTIVE

Dates

Last modified: 02-18-2024

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